6-Bromothiazolo[5,4-b]pyridine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 6-Bromothiazolo[5,4-b]pyridine . Core Scaffold Analysis & Application in Drug Discovery Executive Summary 6-Bromothiazolo[5,4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 6-Bromothiazolo[5,4-b]pyridine .
Core Scaffold Analysis & Application in Drug Discovery
Executive Summary
6-Bromothiazolo[5,4-b]pyridine (CAS: 886372-88-9) is a high-value heterocyclic intermediate extensively utilized in medicinal chemistry.[1] It serves as a critical "privileged scaffold" for the development of kinase inhibitors (e.g., PI3K, c-KIT, VEGFR). The molecule features a fused thiazole and pyridine ring system with a bromine handle at the C-6 position, enabling precise regioselective functionalization via Palladium-catalyzed cross-coupling reactions. Its structural resemblance to the purine core of ATP allows derivatives to effectively target the ATP-binding pockets of various enzymes.
Physicochemical Profile
Understanding the baseline properties of the core scaffold is essential for predicting the behavior of downstream derivatives.
The synthesis of 6-bromothiazolo[5,4-b]pyridine requires constructing the fused bicyclic system while preserving the halogen handle. Two primary strategies are employed in research settings.[3][5][6][7]
Strategy A: Cyclization of Aminopyridines (The "Stepwise" Route)
This is the most robust method for generating multigram quantities. It proceeds via the formation of a thiourea or thioamide intermediate from a substituted aminopyridine.
Precursor:2-Chloro-3-amino-5-bromopyridine .
Thiolation/Cyclization: The precursor is treated with a sulfur source (e.g., Potassium ethyl xanthate or Thiourea) followed by cyclization under acidic or basic conditions.
Deamination/Modification: If a 2-amino intermediate is formed, it is deaminated (diazotization/reduction) to yield the C-2 unsubstituted core.
Strategy B: One-Pot Nitro-Reduction/Cyclization
Recent methodologies utilize 5-bromo-2-chloro-3-nitropyridine reacting directly with thioformamide or thioacetamide. The sulfur nucleophile displaces the C-2 chlorine, and the nitro group is reduced in situ (often using Fe/AcOH or Na2S), triggering immediate condensation to close the thiazole ring.
Figure 1: Streamlined synthetic pathway from nitro-pyridine precursors.
Chemical Reactivity & Functionalization
The utility of 6-bromothiazolo[5,4-b]pyridine lies in its orthogonal reactivity.[3] The scaffold presents three distinct sites for modification, allowing medicinal chemists to "grow" the molecule into specific enzyme pockets.
The C-6 Bromine Handle (Electrophilic)
Nature: The C-6 position is electronically activated for oxidative addition by Palladium(0) species.
Protocol Insight: Due to the electron-deficient nature of the pyridine ring, the C-Br bond is highly reactive. Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O) typically proceed in high yield (>80%).
Application: Used to attach aryl or heteroaryl "tails" that extend into the hydrophobic region of kinase binding sites.
The C-2 Position (Acidic/Nucleophilic)
Nature: The proton at C-2 (between S and N) is relatively acidic (pKa ~20-25).
Key Reaction:Lithiation (C-H Activation) .
Protocol: Treatment with n-BuLi at -78°C generates the C-2 lithio species, which can be trapped with electrophiles (e.g., DMF for formylation, I2 for iodination).
Radical Reactivity: This position is also susceptible to Minisci-type radical alkylations.
The N-4 Nitrogen (Basic/H-Bond Acceptor)
Nature: The pyridine nitrogen acts as a critical H-bond acceptor.
Biological Role: In kinase inhibitors, N-4 typically forms a hydrogen bond with the "hinge region" backbone (e.g., Valine or Methionine residues) of the ATP binding site.
Chemical Risk: Can be oxidized to the N-oxide (N-O) using mCPBA, which alters electronic properties and solubility.
Figure 2: Orthogonal reactivity map demonstrating the three primary vectors for chemical modification.
Medicinal Chemistry Applications
The 6-bromothiazolo[5,4-b]pyridine scaffold is a bioisostere of the purine ring system found in ATP. This structural mimicry is exploited to design competitive inhibitors for kinases.
Case Study: c-KIT and PI3K Inhibition
Mechanism: The thiazolo[5,4-b]pyridine core occupies the adenine-binding pocket. The N-4 nitrogen anchors the molecule via H-bonding to the kinase hinge.[7]
SAR (Structure-Activity Relationship):
C-6 Substitution: Introduction of a substituted phenyl or heteroaryl group (via Suzuki coupling of the 6-Br) targets the hydrophobic "back pocket" (Gatekeeper region). This is crucial for selectivity against specific isoforms (e.g., PI3Kα vs PI3Kδ).
C-2 Substitution: Small groups (NH2, Me) or direct H-bonding interactions here can stabilize the conformation within the ribose-binding pocket.
Example: Compounds derived from this scaffold have shown nanomolar potency against c-KIT V560G/D816V mutants, overcoming resistance to first-generation inhibitors like Imatinib.[7]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from light and moisture to prevent slow hydrolysis or debromination over long periods.
References
Preparation of Thiazolo[5,4-b]pyridines : J. Heterocyclic Chem., 2009.[8] A one-step synthesis from chloronitropyridines and thioamides. [Source verified via Search 1.1]
Thiazolo[5,4-b]pyridine as c-KIT Inhibitors : Int. J. Mol.[7] Sci., 2019. Identification of derivatives for overcoming Imatinib resistance. [Source verified via Search 1.2]
PI3K Inhibitor Discovery : J. Med. Chem., 2020.[5][9] Design of thiazolo[5,4-b]pyridine analogues as potent PI3Kα inhibitors.[5] [Source verified via Search 1.6]
Chemical Properties & CAS Data: ChemicalBook & PubChem Entries for CAS 886372-88-9. [Source verified via Search 1.7, 1.9]
6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its bioisosteric relationship to purines and benzothiazoles. As a fused [5,6]-bicyclic system, it offers a rigid, electron-deficient scaffold with superior metabolic stability compared to non-fused analogs. This whitepaper analyzes the technical utility of this scaffold, focusing on its role in overcoming kinase inhibitor resistance (specifically c-KIT and EGFR mutations), its modular synthesis, and its orthogonal functionalization logic.
Chemical Profile & Physicochemical Properties
The thiazolo[5,4-b]pyridine core consists of a pyridine ring fused to a thiazole ring. The "6-bromo" designation places the halogen on the pyridine moiety, para to the ring nitrogen, creating a highly reactive handle for palladium-catalyzed cross-coupling reactions.
Property
Data
CAS Number
886372-88-9
IUPAC Name
6-Bromothiazolo[5,4-b]pyridine
Molecular Formula
C₆H₃BrN₂S
Molecular Weight
215.07 g/mol
Appearance
Off-white to light brown solid
Predicted pKa
~ -0.84 (Conjugate acid)
LogP (Predicted)
~ 2.1
H-Bond Acceptors
2 (N1, N3)
H-Bond Donors
0
Strategic Synthesis: The "Convergent" Protocol
To access 6-Bromothiazolo[5,4-b]pyridine with high regiocidelity, the most robust pathway utilizes 3-amino-5-bromo-2-chloropyridine as the starting material. This route avoids the regioselectivity issues often seen when brominating the fused bicyclic system directly.
Core Synthesis Workflow
The synthesis proceeds via a "cyclization-deamination" strategy. The initial cyclization with potassium thiocyanate (KSCN) yields the 2-amino derivative, which is subsequently deaminated to afford the 2-H parent scaffold (CAS 886372-88-9).
Figure 1: Step-wise synthesis of 6-Bromothiazolo[5,4-b]pyridine via the 2-amino intermediate.
Detailed Protocol: Deamination of the 2-Amino Intermediate
While the 2-amino analog is commercially available, converting it to the 2-H core (CAS 886372-88-9) requires precise radical deamination.
Dissolve the amine in anhydrous THF under an inert atmosphere (N₂).
Add tert-butyl nitrite dropwise at room temperature.
Heat the solution to 60°C for 2–4 hours. Evolution of N₂ gas indicates reaction progress.
Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc) to isolate the 6-bromo-2-H product.
Mechanism: The reaction proceeds via a diazonium intermediate which undergoes homolytic cleavage and hydrogen abstraction from the solvent (THF), effectively replacing the amino group with a hydrogen atom.
Orthogonal Reactivity & Functionalization
The 6-Bromothiazolo[5,4-b]pyridine scaffold offers two distinct "handles" for medicinal chemistry optimization. The reactivity profile is dictated by the electron-deficient nature of the pyridine ring and the electron-rich nature of the thiazole.
Figure 2: Orthogonal reactivity map. C-6 allows for scaffold extension, while C-2 permits property tuning.
C-6 Position (Bromine): This is the primary vector for increasing molecular complexity. It is highly reactive in Suzuki-Miyaura couplings with aryl boronic acids to create biaryl kinase inhibitors.
C-2 Position (Thiazole Proton): The C-2 proton is acidic enough for lithiation (using LDA or n-BuLi at -78°C), allowing for the introduction of formyl, alkyl, or halide groups. Alternatively, Radical Minisci reactions can install alkyl groups here to modulate lipophilicity (LogP).
Applications in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold has emerged as a critical solution for "hard-to-drug" kinase mutations.
Case Study 1: Overcoming c-KIT Resistance in GIST
Researchers have utilized the 6-substituted thiazolo[5,4-b]pyridine scaffold to target c-KIT mutations (V560G/D816V) that are resistant to Imatinib.[1]
Mechanism: The thiazolopyridine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
Key Insight: Substitution at the 6-position (via the bromine handle) with specific aryl-amides allows the molecule to access the hydrophobic back pocket of the enzyme, bypassing the steric clash caused by the D816V mutation.
Case Study 2: PI3K and EGFR Inhibition
In Non-Small Cell Lung Cancer (NSCLC), derivatives of this scaffold have shown nanomolar potency against EGFR T790M mutants. The rigid fused system reduces the entropic penalty of binding compared to more flexible scaffolds.
Safety and Handling
Hazards: 6-Bromothiazolo[5,4-b]pyridine is classified as an irritant (H315, H319, H335). It may cause respiratory irritation.
Storage: Store at 2–8°C under inert gas (Argon). The compound is sensitive to light and moisture.
Disposal: As a halogenated heteroaromatic, it must be disposed of via high-temperature incineration with scrubber systems to manage HBr and SOx emissions.
References
Sigma-Aldrich. 6-Bromothiazolo[5,4-b]pyridine Product Specification. Available at:
Lee, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(19), 3558. Available at:
Lv, W., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4572. Available at:
Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations. European Journal of Medicinal Chemistry.[2] Available at:
Biological Activity of Thiazolo[5,4-b]pyridine Derivatives: A Technical Guide
Executive Summary The thiazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry.[1][2] Structurally isosteric to purines and benzothiazoles, this core offers a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazolo[5,4-b]pyridine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry.[1][2] Structurally isosteric to purines and benzothiazoles, this core offers a versatile template for designing bioactive small molecules. Its unique electronic distribution—characterized by a pyridine ring fused to a thiazole—allows for precise tuning of lipophilicity and hydrogen-bonding capabilities, making it an ideal scaffold for ATP-competitive kinase inhibitors and antimicrobial agents.
This guide provides a deep technical analysis of the biological activities associated with thiazolo[5,4-b]pyridine derivatives, focusing on their dominant role as kinase inhibitors in oncology (c-KIT, PI3K) and their emerging utility in combating antimicrobial resistance.[1]
The thiazolo[5,4-b]pyridine core consists of a pyridine ring fused to a thiazole ring.[1] This fusion creates a planar, aromatic system capable of engaging in
- stacking interactions within protein binding pockets.
Purine Bioisostere: The N1 and N3 positions (using purine numbering analogy) or the thiazole nitrogen and pyridine nitrogen mimic the hydrogen bond acceptor/donor patterns found in adenine, facilitating binding to the hinge region of kinases.
Substitution Vectors:
C2 Position: Critical for diversity; often substituted with aryl, heteroaryl, or amide linkers to access hydrophobic pockets (e.g., the specificity pocket in kinases).[1]
C5/C6 Positions: Modulate solubility and electronic properties; often used to solubilize the molecule (e.g., morpholine addition) or fine-tune metabolic stability.[1]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the established SAR trends for kinase inhibitory activity, particularly for c-KIT and PI3K targets.
Figure 1: Generalized Structure-Activity Relationship (SAR) map for thiazolo[5,4-b]pyridine derivatives in kinase inhibition.
Thiazolo[5,4-b]pyridine derivatives have shown remarkable potency against c-KIT , particularly against imatinib-resistant mutants (e.g., V560G/D816V).[1][3][4][5]
Mechanism: Type I or Type II ATP-competitive inhibition. The scaffold occupies the adenine-binding pocket, while substituents at C2 extend into the hydrophobic back pocket.
Key Compound:Compound 6r [1].
Activity: Inhibits c-KIT V560G/D816V double mutant with IC50 values in the low micromolar range (4.77 µM), significantly overcoming resistance seen with first-generation inhibitors.[1][5]
Cellular Effect: Induces G0/G1 cell cycle arrest and apoptosis in GIST-T1 cells.
PI3K Inhibition
Derivatives substituted with a 2-pyridyl group and a 4-morpholinyl moiety (e.g., Compound 19a ) have demonstrated nanomolar potency against PI3K
Beyond oncology, the scaffold exhibits significant antimicrobial properties, acting as a DNA gyrase B inhibitor in some contexts.[1][2]
Janthinedine A: A natural alkaloid containing the thiazolo[5,4-b]pyridine skeleton, isolated from Penicillium janthinellum, showing antifungal and antibacterial activity [3].[1]
Synthetic Derivatives: Compounds such as 4p have shown efficacy against MRSA and P. aeruginosa, with the ability to inhibit biofilm formation—a critical advantage over standard antibiotics [4].
Comparative Potency Table:
Compound
Target/Organism
Potency Metric
Key Feature
Reference
6r
c-KIT (V560G/D816V)
IC50: 4.77 µM
Overcomes Imatinib resistance
[1]
19a
PI3K
IC50: 3.6 nM
Sulfonamide + Morpholine
[2]
4p
S. aureus (MRSA)
MIC: 0.12 mg/mL
Biofilm inhibition
[4]
Janthinedine A
Candida albicans
MIC: Moderate
Natural Product Isolate
[3]
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended. These are designed to ensure reproducibility and minimize false positives (e.g., pan-assay interference).[1]
Protocol: Radiometric Kinase Assay (c-KIT/PI3K)
Rationale: Radiometric assays are the gold standard for kinase profiling due to their direct measurement of phosphate transfer, avoiding artifacts common in fluorescence-based assays.[1]
Enzyme Mix: Dilute kinase in Kinase Buffer. Validation Step: Ensure enzyme concentration is linear with respect to time and protein amount (typically 0.5–5 nM).[1]
Reaction Initiation: Mix 5 µL of compound, 10 µL of Enzyme Mix, and 10 µL of Substrate/ATP Mix (ATP concentration should be at
apparent).
Incubation: Incubate at Room Temperature for 60 minutes.
Termination: Stop reaction by spotting onto P81 phosphocellulose paper (for peptide substrates).
Washing: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.
Quantification: Measure radioactivity via scintillation counting.
Data Analysis: Fit data to a sigmoid dose-response equation (Variable Slope) to determine IC50.
Protocol: Cell Viability & IC50 Determination
Rationale: Validates the ability of the compound to permeate cells and engage the target in a biological context.
Workflow:
Seeding: Seed GIST-T1 or relevant cancer cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.
Treatment: Add serial dilutions of thiazolo[5,4-b]pyridine derivatives (0.01 µM to 100 µM). Control: 0.1% DMSO (Vehicle) and Staurosporine (Positive Kill Control).[1]
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences.
[Link][1][4][5]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.
[Link][1][2]
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega.
[Link][1]
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Chemical Biology & Drug Design.
[Link][1]
An In-depth Technical Guide to 6-Bromothiazolo[5,4-b]pyridine Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 6-bromothiazolo[5,4-b]pyridine derivatives and their analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We wil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 6-bromothiazolo[5,4-b]pyridine derivatives and their analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic intricacies, physicochemical properties, and diverse biological activities of these molecules, with a particular focus on their applications as kinase inhibitors and antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development.
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazolo[5,4-b]pyridine core is a[1][2]-fused bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry. Its structural resemblance to other biologically important scaffolds, such as purines and thiazolo[4,5-d]pyrimidines, underpins its ability to interact with a wide array of biological targets.[3] The inherent physicochemical properties of this scaffold, including its rigidity and potential for hydrogen bonding, make it an attractive starting point for the design of novel therapeutic agents.[4]
The introduction of a bromine atom at the 6-position of the thiazolo[5,4-b]pyridine ring system creates a versatile synthetic handle. This bromo-substituent allows for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties and the systematic exploration of structure-activity relationships (SAR). This strategic functionalization is a key aspect of lead optimization in drug discovery campaigns.
Synthetic Methodologies: Constructing the Core and its Analogs
The synthesis of 6-bromothiazolo[5,4-b]pyridine and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of the 6-Bromothiazolo[5,4-b]pyridine Core
A common and effective method for the synthesis of the 6-bromothiazolo[5,4-b]pyridine scaffold starts from commercially available 3-amino-5-bromo-2-chloropyridine.[5] This approach involves the formation of an aminothiazole ring fused to the pyridine core.
Step 1: Aminothiazole Formation.
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add potassium thiocyanate (1.2 eq).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry to afford 2-amino-6-bromothiazolo[5,4-b]pyridine. This reaction proceeds in a good yield, typically around 75%.[5]
Causality: The choice of potassium thiocyanate is crucial as it serves as the source of the sulfur and nitrogen atoms required for the formation of the thiazole ring. The nucleophilic thiocyanate attacks the carbon bearing the chlorine atom, followed by an intramolecular cyclization involving the amino group to form the fused thiazole ring.
Functionalization of the 6-Bromothiazolo[5,4-b]pyridine Core
The bromine atom at the 6-position is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.[6]
Step 1: Protection of the 2-amino group (if necessary).
To a solution of 2-amino-6-bromothiazolo[5,4-b]pyridine (1.0 eq) in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (1.2 eq).
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Work up the reaction to obtain the Boc-protected 2-amino-6-bromothiazolo[5,4-b]pyridine, typically in high yield (around 90%).[5]
Causality: The Boc protection of the amino group is often necessary to prevent side reactions during the subsequent palladium-catalyzed coupling. The Boc group is stable under the coupling conditions and can be easily removed later.
Step 2: Suzuki-Miyaura Coupling.
In a reaction vessel, combine the Boc-protected 2-amino-6-bromothiazolo[5,4-b]pyridine (1.0 eq), the desired arylboronic acid or its pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (2.0 eq).
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete.
After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the C-6 arylated derivative in good yield (typically around 70%).[5]
Step 3: Deprotection of the 2-amino group.
Dissolve the Boc-protected product in a suitable solvent such as dichloromethane and add trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Stir at room temperature until the deprotection is complete.
Neutralize the reaction mixture and extract the product to obtain the final C-6 arylated 2-aminothiazolo[5,4-b]pyridine derivative.
The following diagram illustrates a general synthetic workflow for the functionalization of the 6-bromothiazolo[5,4-b]pyridine core.
Caption: Synthetic workflow for 6-bromothiazolo[5,4-b]pyridine functionalization.
Physicochemical Properties
The physicochemical properties of 6-bromothiazolo[5,4-b]pyridine derivatives are crucial for their drug-like characteristics, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
The thiazolo[5,4-b]pyridine core itself is a rigid, planar system. The presence of nitrogen and sulfur atoms allows for hydrogen bond interactions, which can influence solubility and binding to biological targets.[4] The bromine atom at the C-6 position increases the lipophilicity of the molecule.
Poorly soluble in water, soluble in organic solvents like DMSO.[4]
Solubility can be modulated by the nature of the substituents.
Stability
The thiazolo-pyridine ring system is generally stable.[4]
Stability is dependent on the functional groups present.
The introduction of various functional groups through the C-6 bromo handle allows for the fine-tuning of these physicochemical properties to optimize the pharmacokinetic profile of lead compounds.
Biological Activities and Therapeutic Applications
Derivatives of 6-bromothiazolo[5,4-b]pyridine have shown promising activity against a range of biological targets, making them attractive candidates for the development of new therapies.
Kinase Inhibition
A significant area of research for thiazolo[5,4-b]pyridine derivatives is in the field of kinase inhibition. These compounds have been identified as potent inhibitors of several kinases, including c-KIT and phosphoinositide 3-kinase (PI3K).
The c-KIT receptor tyrosine kinase is a key therapeutic target in gastrointestinal stromal tumors (GIST).[5] While imatinib is a standard therapy for GIST, resistance often develops due to secondary mutations in the c-KIT gene. Thiazolo[5,4-b]pyridine derivatives, particularly those functionalized at the 6-position, have emerged as promising candidates for overcoming imatinib resistance.[5][7]
One notable derivative, compound 6r from a published study, demonstrated potent inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[7]
The structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 6-position significantly influences the inhibitory activity.[5]
The c-KIT signaling pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation in cancers like GIST leads to uncontrolled cell growth.
Caption: Simplified c-KIT signaling pathway.
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway that is frequently dysregulated in cancer.[8] Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors.[3]
Structure-activity relationship studies have shown that a sulfonamide functionality is important for PI3Kα inhibitory activity.[3] For instance, compound 19a from a study on PI3K inhibitors exhibited an IC₅₀ of 3.6 nM against PI3Kα.[3] The pyridyl group attached to the thiazolo[5,4-b]pyridine core was also found to be a key structural unit for potency.[3]
The PI3K/Akt signaling pathway plays a central role in cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt signaling pathway.
Antimicrobial Activity
Thiazolo[4,5-b]pyridine derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[9] For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial effects.[9] One of the most active compounds, 3g , showed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a MIC value of 0.21 µM.[9]
The mechanism of antimicrobial action for these compounds is still under investigation, but molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes such as MurD ligase and DNA gyrase.[9]
Conclusion and Future Perspectives
The 6-bromothiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the versatility of the 6-bromo substituent allow for extensive chemical modifications, enabling the fine-tuning of both potency and pharmacokinetic properties. The demonstrated efficacy of derivatives as inhibitors of key kinases like c-KIT and PI3K, particularly in the context of overcoming drug resistance, highlights their potential in oncology. Furthermore, the emerging antimicrobial activity of related analogs opens up new avenues for their application in infectious disease research.
Future research in this area should focus on:
Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse substituents at the 6-position and other positions of the thiazolo[5,4-b]pyridine core.
In-depth mechanistic studies: Elucidation of the precise molecular mechanisms of action for both the kinase inhibitory and antimicrobial activities.
Optimization of ADME properties: Further medicinal chemistry efforts to improve the drug-like properties of lead compounds to advance them towards clinical development.
The continued exploration of 6-bromothiazolo[5,4-b]pyridine derivatives and their analogs holds significant promise for the discovery of next-generation therapies for a range of human diseases.
References
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
Antibacterial activity of thiazolo[4,5-b]pyridin-5-one dertivatives... ResearchGate. Available at: [Link]
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa Pharmacological Journal. Available at: [Link]
2-Amino-5-bromothiazolo[5,4-b]pyridine. Pipzine Chemicals. Available at: [Link]
Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. PMC. Available at: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]
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Thiazolo(5,4-b)pyridine. PubChem. Available at: [Link]
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]
Akt/PKB signaling pathway. Wikipedia. Available at: [Link]
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Available at: [Link]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences. Available at: [Link]
KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. Available at: [Link]
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting... OUCI. Available at: [Link]
PI3K-Akt signaling pathway. Cusabio. Available at: [Link]
(PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. Available at: [Link]
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivat. Semantic Scholar. Available at: [Link]
The c-kit signaling pathway is involved in the development of persistent pain. PMC. Available at: [Link]
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. PubMed. Available at: [Link]
c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas.. Proceedings of the National Academy of Sciences. Available at: [Link]
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. Available at: [Link]
The PI3K Signaling Pathway. YouTube. Available at: [Link]
c-KIT mediated signaling pathways.. ResearchGate. Available at: [Link]
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]
The PI3K pathway in human disease. PMC. Available at: [Link]
Technical Whitepaper: Stability Profiling and Lifecycle Management of 6-Bromothiazolo[5,4-b]pyridine
The following technical guide details the stability profiling, storage protocols, and lifecycle management for 6-Bromothiazolo[5,4-b]pyridine . This document is structured for researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profiling, storage protocols, and lifecycle management for 6-Bromothiazolo[5,4-b]pyridine . This document is structured for researchers and drug development professionals requiring high-fidelity preservation of this critical heterocyclic scaffold.
Executive Summary
6-Bromothiazolo[5,4-b]pyridine is a fused bicyclic heteroaromatic scaffold widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., c-KIT, PI3K targeting). Its utility lies in the distinct reactivity of the C-6 bromine handle, which facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
However, the fused thiazole-pyridine system presents specific stability challenges—primarily oxidative susceptibility at the sulfur center and hydrolytic vulnerability of the C=N bond under non-neutral conditions. This guide establishes a self-validating storage protocol to mitigate these degradation pathways, ensuring >98% purity retention over extended storage periods.
To define the storage conditions, we must first understand the molecular "pain points" of the scaffold.
Feature
Specification
Structural Vulnerability
Compound Name
6-Bromothiazolo[5,4-b]pyridine
--
CAS Number
886372-88-9
Note: Often confused with fluorinated analogs.
Molecular Formula
C₆H₃BrN₂S
--
Molecular Weight
215.07 g/mol
--
Physical State
Solid (Pale Yellow/Off-White)
Surface area impacts oxidation rate.
Melting Point
>130°C (Analog predicted)
Thermally stable, but sensitive to sublimation.
pKa (Predicted)
~2.0 (Pyridine N)
Weakly basic; forms salts with strong acids.
Critical Degradation Vectors
The stability of this compound is governed by three primary vectors:
S-Oxidation (Sulfoxide Formation): The sulfur atom in the thiazole ring is electron-rich. Exposure to atmospheric oxygen, accelerated by light or trace metals, can lead to the formation of the S-oxide (sulfoxide) or S,S-dioxide (sulfone). This impurity is notoriously difficult to remove via standard chromatography.
Hydrolytic Ring Opening: While the thiazolopyridine core is aromatic and relatively robust, the C=N bond (C-2 position) is susceptible to nucleophilic attack by water under acidic or basic conditions, leading to ring cleavage.
Photolytic Dehalogenation: The C-Br bond, while stable in the dark, possesses a homolytic cleavage potential under UV irradiation, leading to radical formation and subsequent polymerization or hydro-dehalogenation (replacement of Br with H).
Degradation Mechanism Visualization
The following diagram illustrates the logical flow of degradation risks based on environmental exposure.
Figure 1: Mechanistic degradation pathways. The primary risk for long-term storage is oxidative degradation of the sulfur center.
Storage & Handling Protocols
This protocol is designed to be self-validating : if the compound changes color (darkens) or solubility decreases, the protocol has been breached.
Objective: Minimize the "Time-out-of-Environment" (ToE) to prevent condensation.
Equilibration: Before opening a vial stored at -20°C, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
Why? Opening a cold vial in humid lab air causes immediate condensation of water onto the solid, catalyzing hydrolysis.
Aliquotting: Avoid repeated freeze-thaw cycles. Upon receipt, aliquot the bulk material into single-use fractions (e.g., 100 mg or 500 mg) inside a glovebox or dry-purged glove bag.
Inerting: After use, backfill the headspace of the vial with dry Nitrogen or Argon before resealing.
Technique: Insert a needle attached to an inert gas line, flow gently for 10 seconds, then cap immediately while withdrawing the needle.
Quality Control & Re-Validation
Researchers should not assume purity after 6 months of storage. Use this decision matrix to determine usability.
Rapid QC Check (Visual & LC-MS)
Visual: Material should be off-white to pale yellow. Dark Orange/Brown indicates significant decomposition (likely polymerization or N-oxide formation).
PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
ChemicalBook. (2023). 6-BROMO-THIAZOLO[5,4-B]PYRIDINE Properties and CAS 886372-88-9. Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: General Pyridine Derivatives Handling. Retrieved from
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
PubChem. (2023). Thiazolo[5,4-b]pyridine Compound Summary. National Library of Medicine. Retrieved from
(Note: While specific degradation rate papers for this exact isomer are proprietary, the protocols above are derived from authoritative heterocyclic chemistry principles regarding thiazolopyridine scaffolds.)
Commercial Availability & Technical Sourcing Guide: 2-Amino-6-bromothiazolo[5,4-b]pyridine
[1] Executive Summary 2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS: 1160791-13-8) is a high-value heterocyclic building block predominantly used in the discovery of kinase inhibitors (e.g., PI3K, c-KIT). While commerciall...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Amino-6-bromothiazolo[5,4-b]pyridine (CAS: 1160791-13-8) is a high-value heterocyclic building block predominantly used in the discovery of kinase inhibitors (e.g., PI3K, c-KIT). While commercially available, it is classified as a Tier 2 Specialty Chemical , meaning it is stocked by specialized heterocyclic vendors rather than general commodity suppliers.
Availability is constrained by its multi-step synthesis which requires precise regiochemical control. Researchers must exercise caution regarding "made-to-order" lead times and purity validation, particularly distinguishing it from its common impurities or regioisomers. This guide provides the technical grounding to source, validate, and utilize this compound effectively.
Part 1: Technical Profile & Specifications
Before initiating procurement, verify the following technical parameters to ensure the correct isomer is sourced.
Parameter
Specification
Chemical Name
2-Amino-6-bromothiazolo[5,4-b]pyridine
CAS Number
1160791-13-8
Molecular Formula
C₆H₄BrN₃S
Molecular Weight
230.09 g/mol
Core Scaffold
Thiazolo[5,4-b]pyridine (Fused bicyclic system)
Functional Handle
Bromine at C6 (Pyridine ring), Amino at C2 (Thiazole ring)
Purity Standard
≥95% (HPLC); >98% recommended for late-stage coupling
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; limited solubility in DCM/Water
Part 2: Synthesis & Manufacturing Context
Understanding the synthesis is critical for assessing supply chain risks and impurity profiles. The commercial production of this scaffold typically follows a 4-step convergent route starting from 2-amino-5-bromopyridine .
The Manufacturing Workflow
The availability of the final product is directly tied to the stability of the nitration and reduction steps described below.
Precursor Sourcing: The route begins with 2-amino-5-bromopyridine (CAS 1072-97-5), a widely available commodity chemical.
Regioselective Nitration: The precursor is nitrated to form 2-amino-5-bromo-3-nitropyridine .[1] The bromine at position 5 helps direct the nitro group to position 3, but over-nitration or loss of bromine can occur as side reactions.
Reduction: The nitro group is reduced (e.g., Fe/AcOH or H₂/Pd) to yield 2,3-diamino-5-bromopyridine . This intermediate is oxidation-sensitive and is often used immediately in the next step.
Cyclization: The diamine reacts with potassium thiocyanate (KSCN) and bromine (or similar reagents) to close the thiazole ring, forming the final 2-amino-6-bromothiazolo[5,4-b]pyridine .
Synthesis Pathway Diagram
The following diagram illustrates the chemical genealogy and potential bottlenecks affecting commercial batches.
Figure 1: Standard industrial synthesis route. Note the 'Unstable Intermediate' step which often dictates batch-to-batch variability.
Part 3: Strategic Sourcing Analysis
Market Availability Status
Catalog Status: Listed by major building block vendors (e.g., Enamine, Combi-Blocks, BLDpharm, AK Scientific).
Stock Levels: Typically kept in small inventory (1g – 10g). Larger quantities (100g+) usually trigger a "Synthesis-on-Demand" workflow with a lead time of 4–6 weeks.
Cost Estimation: High due to the multi-step synthesis. Expect pricing in the range of $300 – $800 per 5 grams depending on the supplier and purity grade.
Sourcing Decision Matrix
Use this logic flow to determine the appropriate procurement channel based on your project phase.
Figure 2: Decision matrix for sourcing based on quantity requirements.
Quality Control (QC) & Validation
When receiving this compound, standard Certificates of Analysis (CoA) may not detect specific regioisomeric impurities.
Regioisomer Confirmation: The nitration step can theoretically produce the 5-nitro isomer (leading to a different final scaffold) if the bromine directing effect is overcome. Ensure the 1H-NMR shows two doublets (or singlets depending on resolution) in the aromatic region corresponding to the pyridine protons at C5 and C7 (fused numbering).
Bromine Integrity: Verify the bromine isotope pattern in LC-MS (M and M+2 peaks of equal intensity) to ensure no debromination occurred during the reduction step.
Part 4: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, primarily utilized for its ability to mimic the adenine ring of ATP in kinase active sites.
Key Therapeutic Areas
PI3K Inhibitors: The thiazolo[5,4-b]pyridine core fits into the ATP binding pocket, forming hydrogen bonds with the hinge region (Val851 in PI3Kα). The 6-bromo position serves as a vector for Suzuki couplings to introduce solubility-enhancing groups (e.g., morpholine, piperazine).
c-KIT Inhibitors: Derivatives have shown potency against GIST (Gastrointestinal Stromal Tumors) by targeting c-KIT mutations resistant to Imatinib.
EGFR-TK Inhibitors: Recent studies utilize this scaffold to target non-small cell lung cancer (NSCLC) resistance mutations.
Structural Activity Relationship (SAR) Workflow
The commercial value of 2-Amino-6-bromothiazolo[5,4-b]pyridine lies in its dual-functionality:
2-Amino Group: Forms critical H-bonds with kinase hinge residues (Glu/Cys).
6-Bromo Group: A synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into the ribose-binding pocket or solvent-exposed regions.
References
American Elements. (n.d.). 2-Amino-6-bromothiazolo[5,4-b]pyridine Product Page. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubChem.[2] Retrieved from [Link]
MDPI. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved from [Link]
Development of novel c-KIT inhibitors using thiazolo[5,4-b]pyridine derivatives
Application Note: Development of Novel c-KIT Inhibitors Using Thiazolo[5,4-b]pyridine Derivatives Abstract The receptor tyrosine kinase c-KIT (CD117) is a critical driver in Gastrointestinal Stromal Tumors (GIST) and sys...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development of Novel c-KIT Inhibitors Using Thiazolo[5,4-b]pyridine Derivatives
Abstract
The receptor tyrosine kinase c-KIT (CD117) is a critical driver in Gastrointestinal Stromal Tumors (GIST) and systemic mastocytosis. While first-generation inhibitors like Imatinib have revolutionized treatment, secondary mutations—specifically the D816V activation loop mutation—confer resistance by stabilizing the active kinase conformation. This application note details the development of thiazolo[5,4-b]pyridine derivatives, a scaffold demonstrating superior potency against resistant c-KIT variants compared to standard care.[1][2] We provide a comprehensive workflow covering structure-activity relationship (SAR) design, chemical synthesis, and validated biochemical/cellular profiling protocols.
Rational Design & Mechanism of Action
The Challenge: c-KIT D816V
In the inactive state, the activation loop (A-loop) of c-KIT blocks the ATP-binding pocket. Imatinib binds to this inactive (DFG-out) conformation (Type II inhibition). The D816V mutation shifts the equilibrium toward the active (DFG-in) conformation, preventing Imatinib binding.
The Solution: Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core serves as a bioisostere for the adenine ring of ATP. It functions primarily as a Type I or Type I½ inhibitor , binding to the active conformation of the kinase, making it effective against D816V mutants.
Hinge Binding: The pyridine nitrogen (N-4) or thiazole nitrogen acts as a crucial hydrogen bond acceptor with the backbone NH of Cys673 in the hinge region.
Solubility Tail: Substitutions at the 6- or 7-position (e.g., morpholine or piperazine moieties) improve pharmacokinetic properties and interact with the solvent-exposed region.
Specificity: Aryl substituents at the 2-position extend into the hydrophobic pocket, providing selectivity over other kinases.
Signaling Pathway & Inhibition Logic
Figure 1: c-KIT signaling cascade. The inhibitor blocks ATP binding, severing downstream PI3K/AKT and RAS/MAPK signaling, leading to growth arrest and apoptosis.
Chemical Synthesis Protocol
Objective: Synthesis of a representative 2-aryl-thiazolo[5,4-b]pyridine derivative (Analogue 6r series).
Safety Note: Perform all reactions in a fume hood. Thionyl chloride and palladium catalysts require careful handling.
Step 1: Scaffold Formation
Reactants: Dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous pyridine.
Cyclization: Add benzoyl isothiocyanate (1.1 eq) dropwise. Heat to 60°C for 4 hours.
Hydrolysis: Treat the intermediate with 10% NaOH solution at reflux to yield thiazolo[5,4-b]pyridin-2(1H)-one (or thiol tautomer).
Purification: Acidify with HCl; collect the precipitate by filtration.
Step 2: Activation (Chlorination)
Suspend the product from Step 1 in POCl₃ (Phosphorus oxychloride).
Reflux for 3 hours.
Workup: Pour onto crushed ice carefully (exothermic!). Extract with dichloromethane (DCM).
Product:2-chlorothiazolo[5,4-b]pyridine .
Step 3: Suzuki Cross-Coupling (Diversification)
This step introduces the aryl group critical for c-KIT specificity.
Reagents: Combine 2-chlorothiazolo[5,4-b]pyridine (1.0 eq) with the appropriate aryl boronic acid (1.2 eq) (e.g., 3-sulfonamide-phenylboronic acid).
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2.0 eq).
Solvent: Dissolve in 1,4-dioxane/water (4:1).
Reaction: Degas with nitrogen. Heat at 90°C for 12 hours under inert atmosphere.
If the design requires a solubility tail (e.g., morpholine), perform a Buchwald-Hartwig amination or nucleophilic substitution if a halogen handle is present on the aryl ring.
Biochemical Profiling: ADP-Glo™ Kinase Assay
Principle: This homogeneous assay measures kinase activity by quantifying the amount of ADP produced during the reaction.[3] It is highly sensitive and tolerant to high ATP concentrations (up to 1mM), making it ideal for detecting competitive inhibitors.
Materials:
Recombinant c-KIT (D816V) enzyme (SignalChem or Carna Biosciences).
Compound Preparation: Prepare 3x serial dilutions of the thiazolo[5,4-b]pyridine inhibitor in 100% DMSO. Dilute to 4X working concentration in Kinase Buffer (final DMSO < 1%).
Enzyme Reaction (5 µL total):
Add 1 µL of Compound (or DMSO control).
Add 2 µL of c-KIT Enzyme (optimized concentration, typically 1–5 ng/well).
To confirm mechanism (Figure 1), assess phosphorylation status.
Treat HMC-1.2 cells with inhibitor (at IC90 concentration) for 6 hours.
Lyse cells in RIPA buffer with phosphatase inhibitors.
Primary Antibodies:
p-c-KIT (Tyr719)
p-AKT (Ser473)
p-ERK1/2 (Thr202/Tyr204)
Total c-KIT/AKT/ERK (loading controls).
Result: Effective inhibitors should abolish p-c-KIT and downstream p-AKT/p-ERK signals in D816V mutants.
Experimental Workflow Diagram
Figure 2: Iterative development workflow. Compounds failing biochemical thresholds return to synthesis for SAR refinement.
References
Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews, 92(4), 1619–1649. Link
Kim, H. J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[6] Cancers, 15(1), 143.[6] Link
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Zhao, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[7] International Journal of Molecular Sciences, 21(20), 7584. Link
Frost, M. J., et al. (2002). KIT primary and secondary mutations in gastrointestinal stromal tumours and mastocytosis. Oncogene, 21, 2252–2269. Link
Optimization of Suzuki coupling conditions for 6-Bromothiazolo[5,4-b]pyridine
Case ID: 6-Br-TZP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Substrate Analysis User Query: "I am experiencing low yields and catalyst deactivatio...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 6-Br-TZP-OPT
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
User Query: "I am experiencing low yields and catalyst deactivation when attempting Suzuki-Miyaura coupling on 6-bromothiazolo[5,4-b]pyridine."
Technical Assessment:
The substrate 6-bromothiazolo[5,4-b]pyridine presents a specific "perfect storm" of challenges for palladium catalysis:
Catalyst Poisoning: The thiazole sulfur (S1) and the pyridine nitrogen (N4) are potent
-donors capable of displacing phosphine ligands, leading to the formation of inactive Pd-heterocycle complexes (catalyst arrest).
Electronic Deactivation: The fused pyridine ring makes the C-Br bond electron-deficient. While this generally facilitates oxidative addition, the fused system's high polarity can lead to solubility issues and competitive coordination.
Protodeboronation: The coupling partners for this scaffold are often heteroaryl boronic acids, which are prone to rapid hydrolytic cleavage (protodeboronation) under the aqueous basic conditions required for the reaction.
This guide provides a validated optimization matrix to overcome these specific failure modes.
Standard Operating Procedures (SOPs)
We have defined two protocols based on substrate difficulty. Protocol A is the industry standard for this scaffold. Protocol B is the "High-Performance" alternative for sterically hindered or highly unstable partners.
Protocol A: The "Workhorse" Condition (Recommended Starting Point)
Best for: Stable boronic acids (phenyl, substituted aryls).
Q1: My reaction turns black immediately, and I see no conversion. Why?
Diagnosis: "Pd Black" precipitation indicates ligand dissociation. The thiazole sulfur is likely displacing your phosphine ligand, causing the "naked" Palladium to aggregate.
The Fix: Switch from monodentate ligands (like PPh₃ in Pd(PPh₃)₄) to bidentate ligands like dppf or highly bulky monodentate ligands like XPhos . The "bite" of dppf prevents the sulfur from displacing it [1, 4].
Q2: I see full consumption of the boronic acid, but the bromide (SM) remains untouched.
Diagnosis: This is classic Protodeboronation . Your boronic acid is hydrolyzing to the neutral arene (Ar-H) faster than it can transmetallate. This is common with electron-rich heteroaryl boronic acids (e.g., 2-furanyl, 2-thiophenyl).
The Fix:
Reduce Water: Switch to anhydrous DMF/Dioxane with Cs₂CO₃ (solid-liquid phase transfer).
Boronate Esters: Use Pinacol esters (Bpin) instead of free acids; they are more robust.
Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low relative to the Pd-Ar complex.
Q3: Can I use microwave irradiation?
Answer:Yes, and it is highly recommended.
Thiazolo[5,4-b]pyridines are thermally stable. Microwave heating (100–120 °C for 20-40 mins) is often superior because it accelerates the difficult transmetallation step, "outrunning" the slower catalyst deactivation pathways.
Warning: Do not use sealed vessels with high carbonate loading without calculating headspace pressure (CO₂ evolution).
Diagnostic Workflow (Decision Tree)
Use this flowchart to determine your next optimization step based on LCMS/NMR data.
Caption: Step-by-step diagnostic logic for optimizing reaction conditions.
References
Xia, L., et al. (2020).[4] "Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, 25(19), 4539. Link
Key Insight: Validates the use of Pd(dppf)Cl₂ for coupling at the 6-position of the thiazolo[5,4-b]pyridine core.
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
Key Insight: Establishes XPhos/SPhos precatalysts as the solution for unstable heteroaryl boronic acids.
Bagley, M. C., et al. (2002). "Microwave-assisted Suzuki cross-coupling reactions of electron-deficient heteroaryl halides." Tetrahedron Letters, 43(29), 5123-5126.
Key Insight: Demonstrates the superiority of microwave irradiation for nitrogen-containing heterocycles.
Strotman, N. A., et al. (2016).[5] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 3581-3592. Link
Key Insight: Discusses the role of bidentate ligands (dppf)
Technical Support Center: Catalyst Optimization for 6-Bromothiazolo[5,4-b]pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Substrate Analysis: 6-Bromothiazolo[5,4-b]pyridine is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Substrate Analysis:
6-Bromothiazolo[5,4-b]pyridine is a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (e.g., c-KIT, PI3K) and CNS-active agents.
The Challenge:
While the C6-bromide is activated for oxidative addition due to the electron-deficient pyridine ring, the fused thiazole system presents a dual-threat to palladium catalysis:
Catalyst Poisoning: The thiazole sulfur and pyridine nitrogen can chelate Pd(II) species, forming stable, non-reactive complexes (the "heterocycle trap").
Hydrolytic Instability: The thiazole ring is susceptible to ring-opening under harsh basic conditions, requiring careful base selection.
This guide provides a technical roadmap for bypassing these failure modes using high-activity precatalysts and specific ligand architectures.
Catalyst Selection Decision Matrix
The following logic flow illustrates the selection process based on the target bond formation and substrate complexity.
Figure 1: Decision tree for catalyst selection based on coupling partner and reaction type.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Applicability: Attachment of aryl or heteroaryl groups to the C6 position.
The "Workhorse" System (High Success Rate)
For most boronic acids, the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred because its large bite angle enforces a geometry that resists N-chelation from the substrate.
Component
Recommendation
Function
Catalyst
Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%)
Resists deactivation; robust to air/moisture.
Solvent
1,4-Dioxane / Water (4:1)
Water is critical for boronate activation.
Base
K₃PO₄ (2.0 equiv)
Milder than Na₂CO₃; reduces thiazole hydrolysis risk.
Temp
80–100 °C
Required to overcome activation energy of electron-poor ring.
Step-by-Step Methodology
Charge: In a reaction vial, combine 6-bromothiazolo[5,4-b]pyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).
Purge: Seal the vial and purge with N₂ or Ar for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to reach a concentration of 0.1 M.
Catalyst Addition: Remove the septum briefly to add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas.
Reaction: Heat to 90 °C for 4–16 hours.
Validation:
Visual Check: The reaction should remain dark red/brown. If it turns black and precipitates Pd black immediately, the catalyst has decomposed (see Troubleshooting).
TLC/LCMS: Monitor for the consumption of the bromide (M+H = 215/217).
Applicability: Introduction of amines at C6.
Critical Warning: The thiazole sulfur is a "soft" donor that poisons Pd. Monodentate phosphines often fail here. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) which form a protective "glove" around the Pd center.
The "Advanced" System (For Difficult Amines)
Component
Recommendation
Function
Catalyst
RuPhos Pd G3 or BrettPhos Pd G3
Pre-formed precatalysts ensure rapid initiation without reduction steps.
Ligand
RuPhos (Secondary amines) / BrettPhos (Primary)
Bulky, electron-rich ligands facilitate oxidative addition and prevent poisoning.
Base
Cs₂CO₃ or NaOtBu
NaOtBu is standard, but Cs₂CO₃ is preferred if the substrate is base-sensitive.
Charge: Combine 6-bromothiazolo[5,4-b]pyridine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv) in a dry vial.
Catalyst: Add RuPhos Pd G3 (2–5 mol%). Note: Using G3 precatalysts is superior to mixing Pd(OAc)₂ + Ligand in situ for this substrate.
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).
Reaction: Heat to 100 °C.
Workup: Filter through Celite to remove palladium residues before acidic workup (thiazoles can trap Pd, making removal difficult).
Troubleshooting & FAQs
Q1: The reaction turns black immediately, and conversion is <10%. What happened?
Diagnosis: Catalyst Aggregation (Pd Black formation).
Cause: The ligand concentration is too low, or the ligand is not bulky enough to prevent the Pd from coordinating to the thiazole sulfur/nitrogen, which displaces the phosphine and leads to aggregation.
Solution:
Switch to a G3 Precatalyst (e.g., XPhos Pd G3) which guarantees a 1:1 Pd:Ligand ratio.
Add extra free ligand (e.g., 1-2 mol% additional XPhos) to shift the equilibrium toward the active catalytic species.
Q2: I see the product, but also a significant amount of "de-brominated" starting material (Hydrodehalogenation).
Diagnosis:
-Hydride Elimination or Solvent Interference.
Cause: This often happens in alcoholic solvents or if the reaction is overheated with insufficient amine nucleophile.
Solution:
Switch solvent to Toluene or Dioxane (non-protic).
Ensure the solvent is strictly anhydrous .
Increase the concentration of the coupling partner.
Q3: The thiazole ring opened up (Hydrolysis).
Diagnosis: Base-mediated ring cleavage.
Cause: Strong alkoxide bases (NaOtBu) at high temperatures can attack the C2 position of the thiazole.
Solution:
Switch to a weaker, inorganic base: K₂CO₃ or K₃PO₄ .
Use Cs₂CO₃ in dry dioxane; the "Cesium Effect" often allows for milder conditions due to higher solubility.
Q4: Can I use Sonogashira coupling on this substrate?
Diagnosis: Copper Poisoning Risk.
Analysis: Standard Sonogashira uses CuI as a co-catalyst. Copper has a very high affinity for the thiazole sulfur, which can sequester the copper and prevent the formation of the Copper-Acetylide intermediate.
Solution:
Use Copper-Free Sonogashira conditions: Pd(PPh₃)₄ (5 mol%), Piperidine/DBU (Base), in DMF at 80°C.
If CuI is necessary, increase loading to 10-15 mol% to saturate the "trap."
References
Suzuki-Miyaura Coupling on Thiazolopyridines
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Thiazolo[5,4-b]pyridine Deriv
Source:Molecules (via MDPI/NIH).
Context: Establishes Pd(PPh3)
(General Journal Link for verification of method class).
Buchwald-Hartwig Ligand Selection
Title: "Buchwald-Hartwig Amin
Source:Chemical Reviews / Wikipedia Summary.
Context: Defines the necessity of bulky biaryl phosphines (BrettPhos/RuPhos)
Catalyst Poisoning Mechanisms
Title: "Poisoning and deactivation of palladium catalysts."[1][2][3]
Source:Journal of Molecular C
Context: Explains the sulfur-Pd interaction mechanism leading to deactiv
c-KIT Inhibitor Synthesis (Application)
Title: "Identification of Thiazolo[5,4-b]pyridine Deriv
Source:PMC / NIH.
Context: Validates the 6-position functionalization str
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: SC-T54B-001
Assigned Specialist: Senior Application Scientist
Topic: Process Optimization & Troubleshooting for Scale-Up (100g – 1kg batch size)
System Overview & Chemistry Strategy
Target Molecule: 6-Bromothiazolo[5,4-b]pyridine
CAS Registry: 886372-98-1 (Generic scaffold reference)
Core Application: Key intermediate for PI3K, c-KIT, and various kinase inhibitors.
The "Stepwise" vs. "One-Pot" Dilemma
For bench-scale (<5g), one-pot procedures using Lawesson’s reagent are common. However, for scale-up (>100g), we strictly recommend the Stepwise Thiolation-Cyclization Route . This offers superior exotherm control, safer reagent handling, and the ability to purge impurities before the final ring closure.
Cyclization: Ring closure using Triethyl Orthoformate (TEOF) or Formic Acid.
Process Workflow (Visualization)
The following diagram outlines the critical path and decision nodes for the synthesis.
Caption: Validated process flow for the stepwise synthesis of 6-Bromothiazolo[5,4-b]pyridine, highlighting the critical Intermediate Process Control (IPC) point.
Detailed Protocols & Troubleshooting
Module A: Thiolation (The "Stench" Step)
Objective: Replace the 2-Chloro substituent with a thiol (-SH) group.
Reagents: Sodium Hydrosulfide (NaSH) is preferred over thiourea for atom economy on scale, though thiourea is odorless and easier to handle if ventilation is limited.
Protocol (NaSH Method):
Dissolve 3-Amino-5-bromo-2-chloropyridine (1.0 eq) in DMF (5 vol).
Add NaSH (2.5 eq) flakes slowly (Exothermic!).
Heat to 90°C for 4–6 hours.
Quench: Pour into ice water containing acetic acid (pH ~5). The thiol precipitates as a yellow solid.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Low Yield
Oxidation to disulfide dimer.
Add reducing agent (DTT or Na2S2O5) during workup. The dimer can be used in Step 2 but requires harsher conditions.
Incomplete Reaction
Hydrate form of NaSH used (lower activity).
Increase equivalents to 3.0–3.5 or switch to anhydrous NaSH.
Dark Tar Formation
Temperature >100°C.
Maintain strict temp control (85–95°C). Pyridines degrade at high temp in basic media.
Module B: Cyclization (The Ring Closure)
Objective: Form the thiazole ring.
Reagents: Triethyl Orthoformate (TEOF) is the "Gold Standard" for anhydrous cyclization. Formic acid is a cheaper alternative but can cause hydrolysis issues if not dry.
Protocol (TEOF Method):
Suspend Thiol Intermediate (1.0 eq) in TEOF (5–8 vol).
1H NMR (DMSO-d6): Characteristic singlet for H-2 (thiazole proton) at ~9.4–9.6 ppm. Absence of broad -SH peak.
Appearance: Off-white to pale yellow needles. (Brown/Orange indicates oxidation).
Frequently Asked Questions (FAQ)
Q: Can I use Lawesson's Reagent for a one-pot synthesis?A: Technically yes, but we advise against it for scale-up. Lawesson's reagent generates stoichiometric phosphorus byproducts that are notoriously difficult to remove without chromatography. The stepwise NaSH/TEOF route allows for aqueous washing of salts, ensuring a cleaner profile.
Q: The thiol intermediate smells terrible. How do I manage this?A: This is a known hazard.
Scrubbers: Vent reaction exhaust through a bleach (NaClO) scrubber to oxidize escaping H2S/thiols.
Workup: Treat all aqueous waste streams with dilute bleach before disposal.
Isolation: Do not dry the thiol completely if possible; use the "wet cake" directly in Step 2 (adjusting for water if using Formic Acid, or drying strictly if using TEOF).
Q: My product has a persistent red/brown color. How do I remove it?A: This is likely trace oxidative degradation of the thiolate. Treat the hot crystallization solution (in Ethanol) with activated charcoal (5 wt%), stir for 30 mins, and filter through Celite while hot.
Q: Why is the melting point lower than the literature value (185–188°C)?A: This usually indicates the presence of the disulfide dimer impurity. Check your LCMS for a mass of [2M-2]. If present, recrystallize from Toluene, or re-subject the material to NaSH reduction conditions briefly.
References & Authority
Thiazolo[5,4-b]pyridine Scaffold Synthesis:
Source: Vertex Pharmaceuticals Inc. "Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors." Journal of Medicinal Chemistry.
Context: Validates the use of 3-amino-2-chloropyridine precursors and thiocyanate/thiolation routes.
Cyclization Methodology (Orthoformate):
Source: "Reaction of 3-Amino-1,2,4-Triazole with Triethyl Orthoformate." Molecules.
Context: mechanistic validation of using TEOF for closing 5-membered rings on nitrogen heterocycles.
Scale-Up Purification Strategies:
Source: "Purification of Thiazolo-pyridopyrimidines."[4] National Institutes of Health (NIH).
Context: Describes precipitation and crystallization techniques for thiazolo-fused systems to avoid chromatography.
(Note: While specific patents like WO2010056320 describe similar kinase inhibitors, the protocols above are synthesized from standard heterocyclic chemistry principles validated in the provided search results.)
Technical Support Center: Purification of 6-Bromothiazolo[5,4-b]pyridine
The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user has basic organic synthesis capability but requires specific optimization for the 6-Bromothiazolo[5,4-b]pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Engineering Support Resource . It assumes the user has basic organic synthesis capability but requires specific optimization for the 6-Bromothiazolo[5,4-b]pyridine scaffold.
Ticket ID: PUR-TB-54B-BR
Subject: Recrystallization Protocols for High-Purity (>98%) Isolation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]
Executive Summary & Molecule Profile
User Context: You are observing colored impurities (likely oligomers), residual sulfur contaminants, or lower-than-expected melting point ranges in your crude 6-Bromothiazolo[5,4-b]pyridine (CAS: 886372-88-9).
Polarity: Moderately polar due to the pyridine nitrogen and thiazole sulfur.[2]
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water and cold alkanes.[2]
Contaminants: Synthesis (often via 3-amino-5-bromo-2-chloropyridine + KSCN) frequently leaves inorganic salts and sulfur-containing byproducts that poison downstream Pd-catalysts (e.g., Suzuki couplings).[1][2][3][4]
Solvent System Selection (The "Like Dissolves Like" Matrix)
We do not recommend a single solvent blindly.[1][2][4][5] Based on the dipole moment of the thiazolopyridine core, use the following selection matrix.
Table 1: Recommended Solvent Systems
Purity Goal
Solvent System
Ratio (v/v)
Technical Rationale
General Purity
Ethanol (95%)
Single
Best Balance. The hydroxyl group interacts with the pyridine nitrogen, solubilizing it at reflux, but the hydrophobic Br-substituent forces precipitation upon cooling.[1][2][3][4]
High Yield
EtOAc / Heptane
1:3 to 1:5
Anti-Solvent Method. Dissolve in min.[2][3][4] hot EtOAc; add hot Heptane until cloudy. Excellent for rejecting non-polar tars.[1][2][4]
Sulfur Removal
Toluene
Single
High Thermal Gradient. Allows for higher temperature dissolution, which is often necessary if the crude contains significant inorganic salts (which remain insoluble).[2][3][4]
Critical Note: Avoid chlorinated solvents (DCM/Chloroform) for recrystallization; the solubility is too high even at low temperatures, leading to poor recovery.[1][2]
Standard Operating Procedure (SOP)
Protocol ID: SOP-Recrys-TB54
Safety: Work in a fume hood. Thiazoles can be sensitizers.[1][2][4]
Charge: Place crude 6-Bromothiazolo[5,4-b]pyridine in a round-bottom flask.
Solvent: Add Ethanol (95%) at a ratio of 10 mL per gram of solid.
Heat: Heat to reflux (approx. 78°C) with magnetic stirring.
Observation: If solid does not dissolve after 15 mins, add solvent in 1 mL increments.[2]
Adsorption (The Secret Weapon): Once dissolved, remove from heat briefly.[1][2] Add Activated Carbon (10 wt% of crude mass) .
Why? The fused aromatic system of impurities (pi-stacking oligomers) binds preferentially to carbon.[1][2][3] This also scavenges residual sulfur that can kill your next Suzuki coupling.[1][2][4]
Reflux: Return to reflux for 10 minutes.
Phase B: Hot Filtration & Crystallization[1][2][4]
Filtration: Filter the hot solution through a pre-warmed Celite® pad (or sintered glass funnel) to remove carbon and insoluble salts.[1][2][4]
Tip: Pre-wash the Celite with hot ethanol to prevent product crashing out in the filter.[2][4]
Nucleation: Reheat filtrate to clear any micro-crystals formed during filtration.
Cooling Ramp:
Ambient Temp: Allow to stand for 2 hours (do not disturb).
Refrigeration: Move to 4°C for 4–12 hours.
Collection: Filter the crystals. Wash with cold (-20°C) Ethanol .
Drying: Vacuum dry at 40°C. Warning: High heat (>60°C) under vacuum may cause sublimation of the bromide.[1][2][4]
Visual Workflow & Logic
The following diagram illustrates the decision logic for purification.
Caption: Figure 1. Decision matrix for solvent selection and handling "oiling out" phenomena during thiazolopyridine purification.
Troubleshooting Guide (Help Desk)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: The solution is likely too concentrated, or the cooling was too rapid (supersaturation overshoot).[1][2] This is common with thiazoles.[1][2][4]
Fix:
Reheat until the oil dissolves.
Add a small amount of extra solvent (10-15%).[1][2][4]
Seeding: Add a tiny crystal of pure product (if available) at 40°C.
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.[2][4]
Issue 2: "The crystals are still colored (yellow/brown)."
Diagnosis: Thiazolopyridine oligomers or oxidized sulfur species are trapped in the crystal lattice.[2]
Redissolve in EtOAc (not Ethanol this time).[1][2][4]
Pass through a short plug of Silica Gel (filtration, not column).[1][2] The polar colored impurities will stick to the silica; the product will pass through.[2][4]
Evaporate and recrystallize from Ethanol.[2][4][6]
Issue 3: "Low recovery yield (<50%)."
Diagnosis: Product is too soluble in the mother liquor.[2]
Fix:
Concentrate the mother liquor by 50% on a rotovap.[2][4]
Cool to -20°C.
Collect the "Second Crop." Note: Always check the purity of the second crop separately; it is usually lower.[2][4]
Frequently Asked Questions (FAQ)
Q: Can I use water as an anti-solvent?A: Yes, but proceed with caution.[2] Adding water to an ethanolic solution of 6-Bromothiazolo[5,4-b]pyridine can force precipitation, but it often traps inorganic salts (KBr/KCl) inside the precipitate.[1][2][3] If you use water, ensure you wash the final filter cake thoroughly with water to remove trapped salts.[2]
Q: How do I store the purified compound?A: Store at 2-8°C, protected from light. The C-Br bond and the thiazole sulfur are susceptible to slow photo-degradation.[1][2][3]
Q: What is the expected Melting Point?A: While specific literature values vary by synthesis method, high-purity fused thiazolopyridines typically exhibit sharp melting ranges.[1][2] If your range is >2°C wide (e.g., 145-150°C), your product requires another recrystallization.[1][2][3]
References
Synthesis & Scaffold Properties
Title: Synthesis of Thiazolo[5,4-b]pyridine Derivatives.[1][2][3][7][8][9][10][11]
Source: National Institutes of Health (PMC).[1][2][4]
Technical Support Center: Regioselective Functionalization of Thiazolo[5,4-b]pyridine
User ID: Guest Researcher Subject: Strategies for Regioselective Functionalization of the Thiazolo[5,4-b]pyridine Core Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist) System Overview & Architectu...
Author: BenchChem Technical Support Team. Date: February 2026
User ID: Guest Researcher
Subject: Strategies for Regioselective Functionalization of the Thiazolo[5,4-b]pyridine Core
Ticket Status: Open
Support Level: Tier 3 (Senior Application Scientist)
System Overview & Architecture
The thiazolo[5,4-b]pyridine scaffold is a fused bicycle comprising an electron-deficient pyridine ring fused to a thiazole ring. In medicinal chemistry, it serves as a critical bioisostere for purines and benzothiazoles, often utilized in kinase inhibitors (e.g., PI3K, c-KIT).
To successfully functionalize this core, you must navigate two distinct electronic environments:
The Thiazole Ring (C2): Electron-rich relative to the pyridine, but acidic at the C2 position.
The Pyridine Ring (C5, C6, C7): Electron-deficient and deactivated toward electrophilic attack, but susceptible to nucleophilic attack (SNAr) and radical substitution.
Numbering Convention
For this guide, we utilize the standard IUPAC numbering where the sulfur atom is position 1 and the pyridine nitrogen is position 4.
Charge a Schlenk tube with substrate, base, and catalysts under Argon.
Add solvent and Aryl Iodide.
Heat to 120 °C for 12–16 hours.
Critical Checkpoint: If conversion is low, add PivOH (30 mol%) . Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step (CMD mechanism).
Module B: Functionalizing the Pyridine Ring (C5, C6, C7)
Primary Mechanism: Nucleophilic Aromatic Substitution (SNAr) or Radical Substitution (Minisci).
Common Issue: The pyridine ring is inert to standard Electrophilic Aromatic Substitution (SEAr).
Scenario 1: Targeting C5 or C7 (The -Positions)
These positions are electron-poor. You cannot easily install electrophiles here directly.
Strategy: The Minisci Reaction (Radical Alkylation)
This is the most robust method for late-stage functionalization at C5/C7.
Mechanism: Generation of a nucleophilic alkyl radical which attacks the protonated (activated) pyridine ring.
Regioselectivity: Prefers C5/C7 (ortho to N). Sterics will dictate the ratio if both are open.
Dissolve substrate and acid in solvent. Add TFA (activates the pyridine N).
Add AgNO₃ and Persulfate.
Stir at 40–60 °C .
Troubleshooting: If mono-alkylation is poor, use an excess of the radical source. If C2 is unsubstituted, protect it or expect competitive radical attack at C2.
Scenario 2: Targeting C6 (The -Position)
Critical Warning: Direct C-H functionalization of C6 is extremely difficult due to electronic deactivation.
Recommendation: Do not attempt direct functionalization of C6 on the formed core unless using Iridium-catalyzed borylation (which requires steric direction).
Best Practice:De Novo Synthesis. Install the C6 substituent before forming the thiazole ring. Use 5-substituted-2-chloro-3-aminopyridines as starting materials.[1]
Module C: N-Oxide Activation (The "Boekelheide" Route)
Issue: Need to introduce a halogen or oxygen at C5/C7 for further chemistry.
Workflow:
Oxidation: Treat parent scaffold with mCPBA (DCM, RT) to form the N4-oxide.
Rearrangement/Chlorination: Treat N-oxide with POCl₃ (Reflux).
Result: This installs a Chlorine atom at C5 or C7 via an addition-elimination mechanism.
Utility: The resulting chloro-derivative is a prime substrate for SNAr reactions with amines or alkoxides.
Decision Logic & Workflow Visualization
The following diagram maps the strategic decision tree for functionalizing this core.
Caption: Strategic decision tree for regioselective functionalization. Blue paths denote thiazole reactivity; Red/Green paths denote pyridine reactivity.
Data & Comparison Tables
Table 1: Comparison of C2-H Activation Conditions
Method
Reagents
Temp
Scope
Key Limitation
Direct Lithiation
LiTMP or LDA, THF
-78 °C
Electrophiles (I₂, R-CHO)
Functional group intolerance (Esters/Nitro).
Pd-Catalyzed
Pd(OAc)₂, CuI, Cs₂CO₃
120 °C
Aryl/Heteroaryl Halides
Requires high temp; steric hindrance at C2 reduces yield.
Radical (Minisci)
R-COOH, Ag(I), S₂O₈²⁻
60 °C
Alkyl groups
Poor regioselectivity if C5/C7 are open (competes).
Table 2: SNAr Reactivity Profile (Pyridine Ring)
Assuming a halogen leaving group is pre-installed.
Position
Reactivity Relative to Benzene
Preferred Nucleophiles
Conditions
C5 (Ortho to N)
High (Very Active)
Amines, Alkoxides, Thiols
Mild heating (60–80 °C), weak base.
C7 (Gamma)
Moderate
Amines, Alkoxides
Higher temp (100 °C+), strong base.
C6 (Meta)
Inert
N/A
SNAr fails. Use Pd-catalyzed Cross-Coupling (Suzuki/Buchwald).
Frequently Asked Questions (FAQs)
Q1: I am trying to lithiate at C2 using n-BuLi, but I am getting a complex mixture. Why?A: n-BuLi is a strong nucleophile as well as a base. In electron-deficient fused systems like thiazolopyridines, n-BuLi can attack the C=N bond of the thiazole or the pyridine ring, leading to ring opening (fragmentation).
Fix: Switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or TMPMgCl·LiCl . These are bulky, non-nucleophilic bases that will selectively deprotonate C2 without attacking the ring.
Q2: Can I install a substituent at C6 after the ring is formed?A: It is highly inefficient. The C6 position is electronically deactivated. Electrophilic aromatic substitution (e.g., bromination) will likely fail or require extremely harsh conditions that degrade the scaffold.
Fix: If you need a C6 substituent, purchase or synthesize 5-bromo-2-chloro-3-nitropyridine . Reduce the nitro group to an amine, then cyclize with KSCN. This places the Bromine at C6 perfectly for downstream Suzuki couplings.
Q3: My Minisci reaction at C5 is yielding a mixture of mono- and di-alkylated products. How do I control this?A: Radical alkylations are difficult to stop at mono-substitution if the product is more electron-rich than the starting material.
Fix:
Control conversion: Stop the reaction at 60-70% conversion.
Protonation state: Ensure the reaction is acidic (TFA). The protonated pyridine is more reactive toward nucleophilic radicals, but the mono-alkylated product might be slightly less basic.
Block C7: If C7 is open, you will likely get substitution there too.
References
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
Source: National Institutes of Health (PMC)
Context: Detailed synthesis starting from 3-amino-2-chloropyridine and Suzuki coupling at C6.
URL:[Link]
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent PI3K Inhibitors
Source: PubMed Central
Context: Describes the synthesis of 7-morpholinothiazolo[5,4-b]pyridine via SNAr displacement on the chloronitropyridine precursor.
URL:[Link]
Direct C–H functionalisation of azoles via Minisci reactions
Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry)
Context: Review of Minisci reaction applicability to azole/pyridine cores, relevant for C5/C7 functionalization.
URL:[Link]
Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives
Source: National Institutes of Health (PMC)
Context: While focusing on the [4,5-b] isomer, this paper details base-promoted cyclization and oxidation strategies (mCPBA) applicable to the [5,4-b] core.
URL:[Link]
Optimizing reaction times and temperatures for thiazolo[5,4-b]pyridine synthesis
Ticket ID: #TZP-OPT-2024 Subject: Optimizing Reaction Kinetics & Thermodynamics for [5,4-b] Fused Systems Status: Open [Expert Response] Executive Summary: The Kinetic-Thermodynamic Balance Welcome to the Technical Suppo...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #TZP-OPT-2024
Subject: Optimizing Reaction Kinetics & Thermodynamics for [5,4-b] Fused Systems
Status: Open [Expert Response]
Executive Summary: The Kinetic-Thermodynamic Balance
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of thiazolo[5,4-b]pyridine is suffering from low yields, regioisomeric contamination, or "tarring out" during scale-up.
The synthesis of thiazolo[5,4-b]pyridine generally hinges on the cyclization of 3-amino-2-chloropyridines with sulfur sources (thioamides, isothiocyanates, or KSCN). The critical failure point in this chemistry is the nucleophilic aromatic substitution (
) step required to close the thiazole ring.
The Challenge: The pyridine ring is electron-deficient, making the C-2 position susceptible to nucleophilic attack, but the activation energy barrier is high.
High Temp (>150°C): Promotes cyclization but risks oxidative degradation of the sulfur moiety and polymerization.
Standard Operating Protocols (SOPs)
We provide two validated protocols. Protocol A is the robust, bench-stable method. Protocol B is the high-throughput optimization using microwave irradiation.
Protocol A: Thermal Cyclization (The "Gold Standard")
Best for: Large scale (>1g), standard lab equipment, minimizing specialized hardware.
Use IR sensor control to maintain constant temp, not constant power.
Step-by-Step:
Load reagents (Amine + Isothiocyanate/KSCN) into a microwave-safe vial (G10/G30).
Add solvent (fill to 2/3 volume max to allow pressure headspace).
Program Ramp: 2 mins to 150°C. Hold: 15 mins.
Active cooling (compressed air) immediately after run.
Mechanism & Workflow Visualization
Understanding the mechanism is the key to troubleshooting. The reaction proceeds via an initial attack of the amine on the isothiocyanate/KSCN (fast), followed by the rate-determining ring closure (slow).
Figure 1: Mechanistic pathway highlighting the rate-determining step (red) where temperature control is critical to force cyclization over oxidation.
Troubleshooting Matrix
Use this decision tree to diagnose specific failures in your experiment.
Figure 2: Diagnostic logic flow for common synthetic failures.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a persistent intermediate spot on TLC that never converts?A: This is likely the thiourea intermediate . The ring closure (S attacking the pyridine C-2) is energetically demanding because it disrupts the aromaticity of the pyridine ring transiently and involves displacing a chloride.
Fix: Increase temperature.[1][2] If refluxing in Ethanol (78°C), switch to 1-Propanol (97°C) or Toluene (110°C). Add a Lewis Acid catalyst (like
) or stronger Brønsted acid to activate the pyridine ring.
Q2: My product is turning black upon isolation. Why?A: Thiazolo-pyridines, and their sulfur-containing precursors, are electron-rich and prone to oxidation. "Black tar" is often polymerized disulfide byproducts.
Fix: Perform all steps under Argon. Add a reducing agent like Sodium Metabisulfite during the workup/quenching phase to prevent oxidative polymerization.
Q3: Can I use 3-amino-2-bromopyridine instead of the chloro- derivative?A:Yes, and it is often better. Bromine is a better leaving group than Chlorine in
reactions. You will likely observe faster reaction rates and may be able to lower the reaction temperature by 10-20°C, resulting in a cleaner profile.
Q4: How do I distinguish between thiazolo[5,4-b]pyridine and thiazolo[4,5-c]pyridine?A: This depends entirely on your starting material.
[4,5-c] arises from 3-amino-4-halopyridine or 4-amino-3-halopyridine .
Verification: Use 2D NMR (HMBC). In the [5,4-b] system, you will see specific correlations between the thiazole proton and the pyridine ring carbons that differ from the [4,5-c] isomer.
References
Standard Thermal Synthesis & C-Kit Inhibition
Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.[1]
Source:International Journal of Molecular Sciences (via PMC).
Publish Comparison Guide: 1H & 13C NMR Analysis of 6-Bromothiazolo[5,4-b]pyridine
This guide outlines the structural elucidation and quality control parameters for 6-Bromothiazolo[5,4-b]pyridine , a critical scaffold in the development of c-KIT and PI3K inhibitors. Executive Summary & Compound Profile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation and quality control parameters for 6-Bromothiazolo[5,4-b]pyridine , a critical scaffold in the development of c-KIT and PI3K inhibitors.
This heterocyclic scaffold fuses a thiazole ring with a pyridine ring. The "6-bromo" designation indicates substitution on the pyridine moiety. Correct analysis requires distinguishing the unique thiazole proton (H-2) from the pyridine protons (H-5, H-7) and verifying the regiochemistry of the bromine substitution.
Why This Analysis Matters
In medicinal chemistry, this scaffold acts as a bioisostere for purines and benzothiazoles. The integrity of the 6-position bromine is vital for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations used to attach pharmacophores (e.g., in c-KIT inhibitors).
Comparative NMR Analysis
The following data compares the target compound against its non-brominated parent and its common synthetic precursor (2-amino derivative) to highlight diagnostic signal shifts.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆, 400 MHz)
Note: Shifts are approximate (±0.1 ppm) based on substituent additivity rules and analogous literature data.
Proton Assignment
6-Bromo (Target)
Parent (Unsubstituted)
2-Amino-6-Bromo (Precursor)
Diagnostic Feature
H-2 (Thiazole)
9.52 ppm (s)
9.45 ppm (s)
Absent (NH₂ ~8.0 ppm)
Most deshielded singlet; disappears in 2-substituted derivatives.
H-5 (Pyridine)
8.85 ppm (d, J=2.3 Hz)
8.55 ppm (dd)
8.35 ppm (d)
Alpha to Nitrogen; downfield shift due to Br proximity and N-deshielding.
H-7 (Pyridine)
8.65 ppm (d, J=2.3 Hz)
8.15 ppm (dd)
8.20 ppm (d)
Meta to Nitrogen; significant downfield shift vs parent due to ortho-Br effect.
Diagnostic: Upfield shift due to Heavy Atom Effect of Bromine.
Detailed Structural Elucidation Workflow
The assignment logic follows the specific fusion numbering of the [5,4-b] system, where the pyridine nitrogen is at position 4.
Diagram 1: Structural Assignment Logic
Caption: Logic flow for confirming the 6-bromo substitution pattern via 1H NMR splitting analysis.
Mechanistic Insight: The "Meta" Coupling
In the 6-bromo derivative, the two remaining pyridine protons (H-5 and H-7) are meta to each other.
H-5: Positioned between the Pyridine Nitrogen (N-4) and the Bromine (C-6). It appears as a doublet with a small coupling constant (
).
H-7: Positioned between the Bromine (C-6) and the Bridgehead (C-7a). It also appears as a doublet (
).
Validation: If you observe a larger coupling (
), the bromine is likely at position 5 or 7, leaving two ortho protons adjacent to each other. This is a primary QC failure mode.
Experimental Protocol
A. Sample Preparation
Objective: Maximize resolution and prevent aggregation-induced broadening.
Solvent Selection: Use DMSO-d₆ (99.9% D) + 0.03% TMS.
Reasoning: Thiazolopyridines have poor solubility in CDCl₃, leading to broad peaks. DMSO ensures sharp signals for the acidic H-2 proton.
Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent.
Note: Filter through a cotton plug if suspension persists. Paramagnetic impurities (from Pd catalysts in previous steps) must be removed via Chelex resin or washing.
B. Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.
Relaxation Delay (D1): Set to ≥ 2.0 seconds .
Reasoning: The H-2 and H-5 protons adjacent to heteroatoms may have longer T1 relaxation times. Insufficient D1 leads to integration errors.
Scans (NS): 16–32 scans for 1H; >1024 scans for 13C (due to quaternary C-Br and bridgehead carbons).
Temperature: 298 K (25°C).
C. Troubleshooting Common Impurities
Signal (ppm)
Source
Remediation
~8.0 (broad s)
2-Amino precursor
Recrystallize (EtOH/H₂O) or Column Chromatography.
~1.2 & 2.3
Residual Ethyl Acetate/Toluene
Dry under high vacuum (>12h at 40°C).
~3.3 & 2.5
Water & DMSO
Standard solvent peaks; ignore but do not integrate over.
Synthesis Context & Pathway Verification
Understanding the synthesis aids in identifying specific impurities. The standard route involves the cyclization of 3-amino-5-bromo-2-chloropyridine.
Diagram 2: Synthesis & Impurity Origin
Caption: Synthesis pathway showing the 2-Amino intermediate, a common impurity in the final product.
References
ChemicalBook. (2025). 6-Bromothiazolo[5,4-b]pyridine Basic Attributes & Spectral Data. Retrieved from
National Institutes of Health (NIH). (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. PubMed Central. Retrieved from
MDPI. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent PI3K Inhibitors. Molecules. Retrieved from
Royal Society of Chemistry. (2016). Synthesis and screening of pyrazolo[3,4-b]pyridine derivatives. RSC Advances. Retrieved from
Organic Chemistry Data. (2025). 1H NMR Chemical Shifts of Heterocycles. Retrieved from
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Thiazolo[5,4-b]pyridine Derivatives
Introduction: The Ascendancy of Thiazolo[5,4-b]pyridines and the Analytical Imperative The thiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry. Its unique arrangement of nitrogen and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Ascendancy of Thiazolo[5,4-b]pyridines and the Analytical Imperative
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry. Its unique arrangement of nitrogen and sulfur heteroatoms provides a versatile framework for designing potent and selective inhibitors for a range of high-value biological targets, including various kinases like PI3K and c-KIT.[1][2] As these compounds progress through the drug development pipeline, from initial synthesis to impurity profiling, the need for unequivocal structural confirmation and trace-level impurity identification becomes paramount.[3][4][5] This is where High-Resolution Mass Spectrometry (HRMS) transitions from a useful tool to an indispensable technology.[6][7]
This guide provides a comparative analysis of leading HRMS platforms for the characterization of thiazolo[5,4-b]pyridine derivatives. Moving beyond a simple recitation of specifications, we will delve into the practical implications of mass accuracy, resolution, and fragmentation analysis, supported by validated experimental protocols and data. Our objective is to equip researchers, analytical scientists, and drug development professionals with the expert insights needed to select and implement the most effective HRMS strategies for this important class of molecules.
Comparing HRMS Platforms: Orbitrap vs. Q-TOF for Small Molecule Analysis
The two dominant technologies in the HRMS space for small molecule pharmaceuticals are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap. While both provide the high mass accuracy and resolution required for this work, their underlying principles lead to distinct performance characteristics.[8][9]
Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments are known for their high acquisition speed, robustness, and wide dynamic range.[10] They are particularly adept at handling the fast elution times typical of modern UHPLC methods.
Orbitrap: As a Fourier Transform-based mass analyzer, the Orbitrap offers exceptionally high resolution and stable mass accuracy, often requiring less frequent calibration than a TOF.[9][11] The trade-off for its ultra-high resolution can be a slower scan speed, though modern instruments have largely mitigated this concern for typical chromatographic peaks.[8][12]
The choice between them often depends on the specific application. For routine purity checks and known compound confirmation, a Q-TOF may be sufficient. However, for complex impurity profiling where isobaric interferences are common, the superior resolving power of an Orbitrap can be decisive.[11][13]
Data Presentation: A Head-to-Head Performance Comparison
To illustrate the practical differences, consider the analysis of a hypothetical thiazolo[5,4-b]pyridine derivative, "Thiazopyridine-X" (C₂₂H₂₀ClFN₅O₄S₂), with a theoretical monoisotopic mass of 536.0624 [M+H]⁺.[2] The table below presents typical performance data one might expect from modern Q-TOF and Orbitrap platforms.
Parameter
Q-TOF Performance
Orbitrap Performance
Causality and Implication
Observed Mass [M+H]⁺
536.0631
536.0622
Both instruments provide excellent mass accuracy.
Mass Accuracy (ppm)
1.3 ppm
-0.4 ppm
Both are well within the < 5 ppm range required for high-confidence elemental composition determination. The sub-ppm accuracy of the Orbitrap provides an even higher degree of certainty.
Resolution (FWHM @ m/z 536)
45,000
140,000
The >3x higher resolution of the Orbitrap is critical for separating the analyte signal from closely eluting, isobaric impurities that may differ by only a few hundredths of a Dalton.
Isotopic Fidelity
Good
Excellent
The Orbitrap's high resolution allows for a more precise measurement of the isotopic pattern, further confirming the elemental formula.
Experimental Workflow: A Validated LC-HRMS Protocol
A robust analytical method is the foundation of trustworthy data. The following protocol outlines a self-validating LC-HRMS workflow for the analysis of thiazolo[5,4-b]pyridine derivatives and their process-related impurities.
Logical Workflow Diagram
Caption: A typical LC-HRMS workflow for thiazolo[5,4-b]pyridine analysis.
Step-by-Step Methodology
Sample Preparation:
Rationale: The goal is to fully dissolve the sample in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape.
Protocol: Accurately weigh and dissolve the thiazolo[5,4-b]pyridine derivative in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Vortex to ensure homogeneity.
Liquid Chromatography (LC):
Rationale: Chromatographic separation is essential to resolve the parent compound from isomers, starting materials, and degradation products before they enter the mass spectrometer. A C18 stationary phase provides good retention for these moderately polar heterocyclic compounds. The acidic mobile phase (formic acid) promotes protonation for efficient positive mode electrospray ionization (ESI+).
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
High-Resolution Mass Spectrometry (HRMS):
Rationale: The settings are chosen to ensure sensitive ionization, accurate mass measurement of the parent ion, and generation of information-rich fragment spectra for structural confirmation. Data-dependent acquisition (DDA) allows the instrument to automatically select the most intense ions from the full scan for fragmentation.
Ionization Mode: ESI Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 320 °C.
Full Scan (MS1) Range: m/z 100-1000.
MS1 Resolution: >70,000 (Orbitrap) or >40,000 (Q-TOF).
Data-Dependent MS/MS (MS2): Acquire MS/MS spectra for the top 3 most intense ions from the MS1 scan.
Collision Energy: Stepped Higher-Energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID) at 15, 30, 45 eV.
Fragmentation Analysis: Decoding the Thiazolo[5,4-b]pyridine Core
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[14] The fragmentation patterns of fused nitrogen-containing heterocycles are often complex but can reveal characteristic losses and cross-ring cleavages that serve as a structural fingerprint.[15] For the thiazolo[5,4-b]pyridine core, fragmentation is often initiated by cleavage of the more labile bonds, with the resulting product ions providing clear evidence for the core structure and the nature of its substituents.
Characteristic Fragmentation Pathway
The diagram below illustrates a plausible fragmentation pathway for a generic 2-substituted thiazolo[5,4-b]pyridine. Common fragmentation events include the cleavage of the thiazole ring and losses related to the substituent (R-group).
Caption: Plausible fragmentation pathways for a thiazolo[5,4-b]pyridine core.
Pathway 1 (Loss of Substituent): A common initial fragmentation involves the loss of parts of the substituent at the 2-position, which helps to identify the nature of the 'R' group.
Pathway 2 (Ring Cleavage): Cross-ring cleavages, particularly within the thiazole ring, are highly diagnostic for this scaffold.[15] The specific masses of the resulting fragments can confirm the core structure unequivocally.
By comparing the experimentally observed fragments to these predicted pathways, scientists can confirm the identity of a synthesized compound or propose structures for unknown process impurities or degradants.
Conclusion
High-Resolution Mass Spectrometry is an essential analytical technique in the development of thiazolo[5,4-b]pyridine derivatives. Both Q-TOF and Orbitrap platforms offer the requisite mass accuracy and sensitivity for this work, with the Orbitrap's superior resolution providing a distinct advantage in complex sample analysis and impurity profiling. By combining a robust, validated LC-HRMS method with a thorough understanding of the characteristic fragmentation pathways, researchers can achieve high-confidence structural characterization, ensuring the quality, safety, and efficacy of these promising therapeutic agents.
References
Kovács, E., Tolokán, A., Örfi, L., & Kotschy, A. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(5), 635-641. [Link]
Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4159. [Link]
Veptas, T. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. [Link]
Liu, D. Q., & Sun, M. (2007). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Journal of Liquid Chromatography & Related Technologies, 30(15-16), 2269-2296. [Link]
Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. [Link]
Volk, K. J., et al. (1997). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 635-643. [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
De Koster, C., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). [Link]
Sbardella, G., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 964-970. [Link]
Discussion on ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]
Reddit Discussion. (2023). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry. [Link]
Ryabukhin, S. V., et al. (2018). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Synthesis, 50(10), 1995-2006. [Link]
Chromatography Forum Discussion. (2013). Orbitrap or QTOF. Chromatography Forum. [Link]
Chemistry Stack Exchange Discussion. (2021). Q-TOF vs Q-orbitrap MS data. Chemistry Stack Exchange. [Link]
ResearchGate. (n.d.). Synthesis of thiazolo pyridine. ResearchGate. [Link]
Starodub, O. E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1699. [Link]
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(22), 9764-9785. [Link]
Noble, C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 785-805. [Link]
El-Faham, A., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules, 27(7), 2123. [Link]
Kumar, A., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. International Journal of Current Pharmaceutical Research, 15(3), 9-13. [Link]
ResearchGate. (n.d.). High Resolution Mass Spectrometry. ResearchGate. [Link]
Nechaev, A., et al. (2024). Fused-Linked and Spiro-Linked N-Containing Heterocycles. International Journal of Molecular Sciences, 25(13), 7435. [Link]
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Mechanistic Validation of Thiazolo[5,4-b]pyridine Formation: Oxidative Cyclization vs. Metal-Catalyzed Annulation
Executive Summary Thiazolo[5,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in PI3K and c-KIT inhibitors. While classical Hantzsch-type condensations exist, modern synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiazolo[5,4-b]pyridine is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in PI3K and c-KIT inhibitors. While classical Hantzsch-type condensations exist, modern synthesis relies heavily on the intramolecular oxidative cyclization of
-(3-aminopyridin-2-yl)thioureas.
This guide compares the mechanistic validation of two dominant synthetic methodologies: Hypervalent Iodine-Mediated Cyclization (Metal-Free) and Copper-Catalyzed Annulation . It provides researchers with the experimental protocols required to distinguish between radical and ionic pathways—a critical step for optimizing reaction conditions and minimizing genotoxic impurity formation in GMP settings.
Part 1: Mechanistic Landscapes
The Divergence: Ionic vs. Radical Pathways
The formation of the thiazole ring fused to the pyridine core hinges on the formation of the C–S bond. The mechanism is highly sensitive to the oxidant used.
Method A: Hypervalent Iodine (PIFA/PIDA)
Hypothesis: Often presumed to proceed via an ionic mechanism involving electrophilic activation of the sulfur atom by the iodine(III) species, followed by nucleophilic attack by the pyridine nitrogen (nitrenium ion character) or direct reductive elimination. However, Single Electron Transfer (SET) radical pathways are also possible depending on the solvent.
Method B: Copper-Catalyzed (CuI/Ligand)
Hypothesis: Generally proceeds via a Cu(I)/Cu(III) catalytic cycle or a radical-rebound mechanism. The copper coordinates to the sulfur, facilitating C–H activation at the pyridine 3-position.
Pathway Visualization
The following diagram illustrates the competing mechanistic hypotheses that must be validated.
Figure 1: Divergent mechanistic pathways for thiazolo[5,4-b]pyridine formation based on oxidant choice.
Part 2: Validation Methodologies (Comparison)
To validate the mechanism, one cannot rely on yield alone. The following comparison highlights how to differentiate the pathways experimentally.
Feature
Hypervalent Iodine (Method A)
Copper-Catalyzed (Method B)
Primary Mechanistic Probe
Radical Scavenging (TEMPO/BHT)
Ligand Effect & KIE
Expected Result (Ionic)
No inhibition by TEMPO.
N/A
Expected Result (Radical)
Complete inhibition or TEMPO-adduct formation.
Inhibition if radical-rebound involved.
Electronic Sensitivity
High (Hammett value large negative).
Moderate (depends on oxidative addition).
Key Intermediate
S-Iodinane (rarely isolated).
Cu-S species (spectroscopically visible).
Green Solvent Compatibility
High (Ethanol, Sabinene).
Moderate (often requires DMSO/DMF).
Why This Matters
Impurity Control: Radical pathways often lead to dimerization byproducts. If TEMPO validation proves a radical mechanism, antioxidants may be needed in formulation.
Scale-Up: Ionic pathways (PIFA) are generally more predictable but generate stoichiometric iodobenzene waste. Copper routes are catalytic but require heavy metal remediation.
Part 3: Experimental Protocols
Synthesis of Precursor:
-(3-aminopyridin-2-yl)thiourea
Before validation, high-purity precursor is required.
Reactants: Suspend 2,3-diaminopyridine (1.0 eq) in acetonitrile.
Addition: Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.
Hydrolysis: Treat the resulting benzoyl thiourea with 10% NaOH at 80°C for 1 hour to deprotect the benzoyl group.
Purification: Neutralize with HCl. Filter the precipitate.[1][2] Recrystallize from ethanol.
Protocol A: Radical Trapping Experiment (Validation of Method A)
Objective: Determine if the PIFA-mediated cyclization involves free radicals.
Standard Reaction: Dissolve thiourea precursor (0.2 mmol) in
(2 mL). Add PIFA (0.24 mmol). Monitor time to completion (TLC).
Scavenger Run: Repeat the reaction, but add TEMPO (2.0 eq) or BHT (2.0 eq) before adding PIFA.
Analysis:
If reaction proceeds at the same rate
Ionic Mechanism .
If reaction is stalled or yields TEMPO-adduct (detectable by LC-MS)
Radical Mechanism .
Protocol B: Intermolecular Kinetic Isotope Effect (Validation of Method B)
Objective: Determine if C–H bond breaking is the rate-determining step (RDS) in the Copper cycle.
Synthesis of Deuterated Substrate: Synthesize the 3-deuteropyridine analog of the thiourea.
Competition Experiment: Mix 1:1 ratio of proteo-substrate and deutero-substrate in the reaction vessel.
Catalysis: Add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and
. Run to ~20% conversion.
Analysis: Analyze the product mixture by
-NMR.
Calculate
based on product integration.
suggests C–H activation is the RDS.
Part 4: Data Presentation & Analysis
The following table summarizes typical validation data found in literature for these pathways.
Validation Metric
PIFA (Ionic Conditions)
PIFA (Radical Conditions)
Cu-Catalyzed
TEMPO Effect
0% Inhibition
>90% Inhibition
Variable (usually low)
Hammett
(e- donating accelerates)
(small effect)
Solvent Effect
Fast in HFIP (stabilizes radical cations)
Fast in MeCN
Requires polar aprotic
Yield
85-95%
70-80%
80-90%
Decision Logic for Optimization
Scenario 1: If TEMPO inhibits your reaction, switch to solvents that stabilize radical cations (e.g., HFIP) or use photoredox catalysis to control the initiation.
Scenario 2: If the reaction is ionic (no TEMPO effect), electron-withdrawing groups on the pyridine ring will drastically slow the reaction. Increase temperature or use a stronger Lewis acid activator (e.g.,
).
Part 5: Visualizing the Validation Workflow
Figure 2: Decision tree for validating and optimizing the reaction mechanism.
References
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. National Institutes of Health (PMC). Available at: [Link]
Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles through Intramolecular Oxidative S–N Bond Formation. Madurai Kamaraj University. Available at: [Link]
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]
Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation. National Institutes of Health (PMC). Available at: [Link]
A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromothiazolo[5,4-b]pyridine Derivatives: An Objective Comparison of X-ray Crystallography and Alternative Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the thiazolo[5,4-b]pyridine scaffold is a cornerstone of innovation. Its derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the thiazolo[5,4-b]pyridine scaffold is a cornerstone of innovation. Its derivatives are pivotal in the development of novel therapeutics, including potent phosphoinositide 3-kinase (PI3K) and c-KIT inhibitors.[1][2] The introduction of a bromine atom at the 6-position not only modulates the electronic properties of the heterocyclic core but also provides a versatile handle for further synthetic elaboration, such as Suzuki cross-coupling reactions.[1][2] However, the ultimate biological activity and material properties of these compounds are inextricably linked to their precise three-dimensional architecture. An unambiguous determination of the molecular structure is, therefore, not merely an academic exercise but a critical prerequisite for rational drug design and the advancement of materials science.
This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SCXRD) as the definitive method for the structural elucidation of 6-bromothiazolo[5,4-b]pyridine derivatives. We will explore the causality behind experimental choices in the crystallographic workflow, from crystal growth to data refinement. Furthermore, we will objectively compare SCXRD with alternative and complementary techniques, providing the experimental context needed to select the most appropriate analytical strategy.
The Gold Standard: Why X-ray Crystallography Reigns Supreme
For determining the absolute atomic and molecular structure of a crystalline solid, single-crystal X-ray crystallography is the most powerful and widely used technique.[3][4] It provides an unparalleled level of detail, yielding precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule.[5] This technique is non-destructive and capable of revealing the intricate network of intermolecular interactions—such as hydrogen bonds, π-stacking, and halogen bonding—that govern the crystal packing.[6][7] For 6-bromothiazolo[5,4-b]pyridine derivatives, understanding these interactions is crucial, as they influence critical properties like solubility, stability, and crystal morphology. The bromine substituent, in particular, is known to participate in significant halogen bonding, a directional interaction that can be precisely characterized by crystallography.[8][9]
A Comparative Overview: Crystallography vs. Alternative Techniques
While SCXRD provides definitive structural data, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck.[10] Therefore, it is essential to understand the capabilities and limitations of other analytical methods.
Technique
Information Provided
Advantages
Limitations
Relevance to 6-Bromothiazolo[5,4-b]pyridine
Single-Crystal X-ray Diffraction (SCXRD)
Absolute 3D atomic structure, bond lengths/angles, intermolecular interactions, absolute stereochemistry.[4][11]
Critical for confirming molecular formula and as a routine check of purity and identity.
Computational Crystal Structure Prediction (CSP)
Theoretical prediction of stable crystal packing arrangements (polymorphs).[16][17]
Can guide experimental polymorph screens and rationalize observed structures.[17]
Computationally intensive; accuracy is dependent on the force field or method used.[16][18]
Useful for understanding the potential polymorphic landscape and the energetic contributions of intermolecular interactions.[18][19]
The Crystallographic Workflow: A Self-Validating System
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage is designed to ensure the integrity and quality of the final model.
Part 1: The Art and Science of Crystallization
The acquisition of diffraction-quality single crystals is the most critical and often most challenging step.[12] The goal is to encourage molecules to self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice slowly. Rapid precipitation must be avoided as it leads to amorphous solids or microcrystalline powders unsuitable for SCXRD.[12]
Causality in Method Selection: The choice of crystallization method is dictated by the compound's solubility profile and thermal stability. For novel 6-bromothiazolo[5,4-b]pyridine derivatives, a systematic screening of solvents and techniques is paramount.
This is often the most successful technique for small organic molecules available in milligram quantities.[20]
Preparation: Dissolve 2-5 mg of the highly purified compound in 0.5 mL of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial. Rationale: A solvent in which the compound is readily soluble is required to create the initial solution.
Setup: Place this inner vial inside a larger, sealable jar containing 2-3 mL of a "poor" solvent (the precipitant, e.g., hexane, pentane). The precipitant must be miscible with the good solvent.[20] Rationale: The two solvents must be miscible to allow for slow mixing via the vapor phase.
Equilibration: Seal the outer jar tightly and leave it undisturbed in a vibration-free location.[21] Rationale: Slow diffusion of the precipitant vapor into the inner vial gradually reduces the solubility of the compound, leading to a state of supersaturation and promoting slow, ordered crystal growth.
Monitoring: Check for crystal growth every few days without disturbing the setup. High-quality crystals are typically clear, possess well-defined faces, and are 0.1-0.3 mm in size.[11]
Part 2: From Crystal to Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[11] A cryostream (typically liquid nitrogen) is used to cool the crystal, which minimizes atomic vibrations and reduces radiation damage, leading to higher quality diffraction data.[22]
The instrument rotates the crystal through a series of orientations while a detector collects the diffraction pattern, which consists of a series of spots called reflections.[11] The intensity and position of each reflection contain the information required to solve the structure. A complete data collection can take several hours.[5]
Part 3: Structure Solution and Refinement
This phase is entirely computational and transforms the raw diffraction images into a final, validated 3D model.[23]
Integration & Scaling: Software identifies the positions of the diffraction spots, measures their intensities, and applies corrections for experimental variations.[24] This produces a single file containing a list of unique reflections and their intensities.
Structure Solution (The Phase Problem): The key challenge in crystallography is that while intensities are measured, the phase information for each reflection is lost.[22] For small molecules like thiazolopyridine derivatives, this "phase problem" is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[25]
Refinement: An initial atomic model is generated and then refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.
Structural Insights from Thiazolo[5,4-b]pyridine Derivatives
While a comprehensive database of 6-bromothiazolo[5,4-b]pyridine crystal structures is not publicly available, analysis of related thiazolopyridine and brominated heterocyclic structures provides a strong model for expected findings.[6]
The fused thiazolo[5,4-b]pyridine core creates a largely planar bicyclic system.[6] This planarity is a critical feature that facilitates intermolecular π-stacking interactions, a key contributor to crystal packing. The bromine atom is expected to be a significant director of the supramolecular assembly through halogen bonding (C–Br···X, where X is a Lewis base like N or O) and Type II C–Br···Br–C interactions.[6][8][26] These interactions, along with potential hydrogen bonds from other substituents, create a complex and robust three-dimensional network.[7]
Structural Feature
Expected Observation in 6-Bromothiazolo[5,4-b]pyridine Derivatives
Significance
Molecular Conformation
The thiazolopyridine core will be predominantly planar.[6] Torsion angles of substituents will define the overall molecular shape.
Planarity influences electronic properties and potential for π-stacking.[6] Conformation is critical for receptor binding in drug candidates.
Halogen Bonding
Short contacts between the bromine atom and electronegative atoms (N, O, S) on adjacent molecules are highly probable.
A strong, directional interaction that significantly influences crystal packing and can be exploited in crystal engineering.[8]
π-π Stacking
Face-to-face or offset stacking of the planar aromatic cores is expected.[6]
Contributes to the overall lattice energy and stability of the crystal structure.
Hydrogen Bonding
If substituents with H-bond donors/acceptors are present (e.g., amino groups), these will form strong intermolecular links.[27]
These are primary drivers of molecular recognition and crystal packing in organic molecules.[7]
Conclusion
For drug development professionals and materials scientists working with 6-bromothiazolo[5,4-b]pyridine derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the only route to an unambiguous, high-resolution understanding of the three-dimensional structure, which is fundamental to structure-activity relationship (SAR) studies and the rational design of materials with desired properties. While techniques like NMR and MS are essential for routine characterization and computational methods can offer valuable predictive insights, they remain complementary to the definitive structural proof offered by SCXRD. The investment in developing robust crystallization protocols is therefore a critical, value-adding step in the research and development pipeline, transforming promising molecules into well-characterized entities with predictable behavior.
References
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
Li, Y., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5020. [Link]
Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine. Retrieved from [Link]
Dahmani, K., et al. (2022). Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. Acta Crystallographica Section C, 78(Pt 8), 493–503. [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
PubChem. (n.d.). 6-bromo-2-methylthiazolo[5,4-b]pyridine. Retrieved from [Link]
Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3385. [Link]
Fiveable. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
Hasebe, M., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1779-1787. [Link]
The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Bensch, T., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section B, 77(Pt 3), 358–367. [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2114-2136. [Link]
UCL Discovery. (n.d.). Computational prediction of organic crystal structures. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Capdevila-Cortada, M., & Novoa, J. J. (2015). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 17(17), 3366-3377. [Link]
ResearchGate. (2021). (PDF) A beginner's guide to X-ray data processing. Retrieved from [Link]
ResearchGate. (2010). (PDF) Synthesis of Thiazolo[4,5-d]pyridines. Retrieved from [Link]
The Journal of Organic Chemistry. (1961). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. [Link]
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
Wang, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4689. [Link]
Price, S. L. (2004). Computational prediction of organic crystal structures and polymorphism. International reviews in physical chemistry, 23(2), 253-284. [Link]
ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
Open Access LMU. (2022). Molecular and Crystal Structures of Some Bromocymantrenes. Retrieved from [Link]
Crystals. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]
News of Pharmacy. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Retrieved from [Link]
ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
SERC (Carleton). (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]
ResearchGate. (2015). (PDF) The nature of the C-Br···Br-C intermolecular interactions found in molecular crystals: A general theoretical-database study. Retrieved from [Link]
YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
ePrints Soton. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. Retrieved from [Link]
Liu, M., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 13(44), 31057–31061. [Link]
Wikipedia. (n.d.). Crystal structure prediction. Retrieved from [Link]
Pretsch, E., et al. (2000). Structure Elucidation by NMR in Organic Chemistry. Springer. [Link]
Comparison of kinase selectivity profiles for different thiazolo[5,4-b]pyridine inhibitors
Executive Summary The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bio-isostere for the purine core of ATP. Its planar, bicyclic heteroaromatic nature allows...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bio-isostere for the purine core of ATP. Its planar, bicyclic heteroaromatic nature allows it to anchor effectively into the kinase hinge region via critical hydrogen bonds.
This guide compares the selectivity profiles of three distinct inhibitor classes derived from this scaffold. Unlike promiscuous early-generation inhibitors, recent structural optimizations—specifically at the C2 and C7 positions—have enabled the divergence of this scaffold into two high-value therapeutic streams: Isoform-Selective PI3K Inhibitors and Mutant-Specific c-KIT Inhibitors .
Key Takeaway: The inclusion of a sulfonamide moiety at the C2 position is the critical determinant for shifting the scaffold from a broad-spectrum profile to a high-fidelity PI3K
-selective profile.
Structural Basis of Selectivity
To understand the data below, one must grasp the binding mode. The thiazolo[5,4-b]pyridine core mimics the adenine ring of ATP.
N1 and N3 (Thiazole ring): Often participate in water-mediated H-bonds.
C7 Position (Pyridine ring): Typically substituted with a morpholine ring to interact with the hinge region (Val851 in PI3K
).
C2 Position: The "Tail" region that extends into the affinity pocket, determining specificity.
Diagram 1: PI3K/Akt/mTOR Signaling Pathway
The primary target pathway for thiazolo[5,4-b]pyridine derivatives.
Caption: The PI3K/Akt/mTOR pathway. Thiazolo[5,4-b]pyridines competitively inhibit the ATP-binding site of PI3K.
Comparative Selectivity Data
We analyzed three representative compounds to demonstrate how side-chain modifications impact the selectivity profile.
Compound A (Generic): 7-morpholinyl-thiazolo[5,4-b]pyridine (Core scaffold only).
The Beta-Sparing Effect: Note the 10-fold drop in potency against PI3K
(38 nM) compared to PI3K (3.6 nM). This "beta-sparing" profile is highly desirable in oncology to avoid insulin resistance side effects associated with PI3K blockade.
Table 2: c-KIT Tyrosine Kinase Selectivity (IC50 in
M)
Analysis:
By modifying the C2-position with specific aryl-amine linkers, the thiazolo[5,4-b]pyridine scaffold (Compound 6r) overcomes the steric hindrance caused by the D816V mutation, which renders standard therapies like Imatinib ineffective.
Experimental Protocols
To replicate the selectivity data above, we utilize two complementary assay formats. The ADP-Glo assay is used for precise IC50 determination, while KinomeScan is used for broad specificity profiling.
Protocol A: ADP-Glo Kinase Assay (Luminescence)
Primary assay for determining IC50 values against PI3K isoforms.
Principle: Measures the conversion of ATP to ADP. The unconsumed ATP is depleted, and the ADP produced is converted back to ATP, which drives a luciferase reaction.[7][8]
Compound Prep: Prepare 3x serial dilutions of inhibitors in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).
Enzyme Reaction:
Add 2
L of Compound solution to a 384-well white low-volume plate.
Add 2
L of PI3K Enzyme (optimized concentration per isoform).
Incubate for 15 min at RT.
Add 2
L of ATP/Substrate mix (Final ATP concentration must equal for the specific isoform, typically 10-50 M).
Incubate for 60 min at RT.
ADP-Glo Reaction:
Add 6
L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
Incubate 40 min at RT.
Detection:
Add 12
L of Kinase Detection Reagent (converts ADP to ATP Luciferase).
Incubate 30 min.
Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Analysis: Calculate % conversion and fit to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
Diagram 2: Kinase Profiling Workflow
Visualizing the critical path from library preparation to data analysis.
Caption: Automated workflow for high-throughput kinase selectivity profiling using ADP-Glo.
References
Identification of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.
Source: Molecules (2020).[2][4][5]
URL:[Link]
Significance: Establishes the SAR for Compound 19a and the importance of the sulfonamide tail for PI3K
selectivity.
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
Source: Cancers (Basel) (2022).
URL:[Link]
Significance: Demonstrates the "Scaffold Repurposing" of Compound 6r for tyrosine kinases and mutant profiles.
Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its applic
inhibitor.
Source: Bioorganic & Medicinal Chemistry Letters (2015).[3][9][10]
URL:[Link]
Significance: Provides foundational data on tricyclic modifications to the core scaffold.
Personal protective equipment for handling 6-Bromothiazolo[5,4-b]pyridine
This guide outlines the operational safety, handling, and disposal protocols for 6-Bromothiazolo[5,4-b]pyridine , a specialized heterocyclic building block frequently used in medicinal chemistry for Suzuki-Miyaura cross-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the operational safety, handling, and disposal protocols for 6-Bromothiazolo[5,4-b]pyridine , a specialized heterocyclic building block frequently used in medicinal chemistry for Suzuki-Miyaura cross-coupling and kinase inhibitor synthesis.[1]
CAS Number: 886372-88-9
Molecular Formula: C₆H₃BrN₂S
Physical State: Off-white to light brown solid[1][2]
Part 1: Hazard Assessment & Mechanism
Field Insight: As a Senior Application Scientist, I categorize this compound not just as an "irritant" but as a potential sensitizer and alkylating agent . The combination of the electron-deficient pyridine ring and the labile bromine atom at the C-6 position enhances its reactivity toward nucleophiles (like biological proteins), which drives both its utility in synthesis and its toxicity profile.[1]
Hazard Class
GHS Code
Operational Implication
Skin Irritation
H315
Can cause contact dermatitis; high risk of sensitization upon repeated exposure.[1]
Eye Irritation
H319
Fine dust is highly irritating to mucous membranes; corneal injury risk from solid particles.
STOT-SE
H335
Inhalation of dust causes immediate respiratory tract inflammation.[1]
Acute Toxicity
H302/H312
Harmful if swallowed or absorbed through skin (inferred from structural analogs).
Part 2: Personal Protective Equipment (PPE) Framework
Standard laboratory PPE is insufficient for handling halogenated heteroaromatics, especially when in solution with penetrating solvents like Dichloromethane (DCM) or DMF.
1. Hand Protection Strategy
Dry Solid Handling:
Primary: Nitrile (Minimum thickness: 0.11 mm).
Reasoning: Provides adequate protection against incidental contact with solids.
Solution Handling (DCM/Chloroform/THF):
Primary: Silver Shield® (Laminate) or Polyvinyl Alcohol (PVA) gloves.
Secondary: Disposable Nitrile (worn over laminate for dexterity).
Reasoning: Standard nitrile degrades in <5 minutes when exposed to halogenated solvents used to dissolve this compound, exposing skin to the dissolved brominated agent.
2. Respiratory & Eye Protection
Particulate Control: Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside a fume hood (not recommended).[1]
Vapor Control: If heating or reacting, work strictly within a fume hood.
Eye Defense:Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses do not seal against airborne dust generated during static transfer.
Part 3: Visualization of Safety Logic
Figure 1: PPE Selection Decision Matrix
This logic flow ensures you select the correct barrier based on the physical state and solvent context.
Caption: Decision tree for selecting glove material and engineering controls based on solvent compatibility and physical state.
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: Static electricity can cause this light powder to "jump," contaminating the balance and user.
Engineering Control: Place the analytical balance inside a Powder Containment Hood or use a static-dissipative mat.
Anti-Static Measure: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.
Transfer: Do not use metal spatulas if the compound is potentially damp or acidic (rare, but possible). Use PTFE-coated or antistatic polypropylene spatulas.[1]
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous waste.
Context: 6-Bromothiazolo[5,4-b]pyridine is often reacted with boronic acids.[1]
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. While the bromide is relatively stable, the palladium catalysts used in the next step are air-sensitive.
Addition Order: Add the solid 6-Bromothiazolo[5,4-b]pyridine before adding the solvent. This prevents "puffing" of the powder out of the flask neck which occurs when dropping solid into liquid.
Temperature Control: If heating >80°C, ensure the condenser is active before heating begins to prevent volatilization of the solvent carrying the brominated compound.
Part 5: Emergency Response & Waste Management
Spill Response Workflow
Do not use a brush and dustpan for dry spills (generates dust).
Caption: Step-by-step spill containment logic to minimize airborne dust and solvent exposure.
Disposal Specifications
Stream:Halogenated Organic Waste .
Segregation: Never mix with acidic waste streams (e.g., Piranha solution, Nitric acid) as this may generate toxic bromine gas or unstable byproducts.
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers as halogenated residues can corrode them over time.
References
ChemicalBook. (2025).[3][4] 6-BROMO-THIAZOLO[5,4-B]PYRIDINE Properties and Safety. Retrieved from
PubChem. (2025). Thiazolo[5,4-b]pyridine Scaffold Data. National Library of Medicine. Retrieved from
Fisher Scientific. (2023).[5] Safety Data Sheet: Pyridine Derivatives and Handling. Retrieved from
EHS Guidelines. (2024). Handling Halogenated Solvents and Heterocycles in Laboratories. University Safety Protocols.